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  • Product: 2-(thiophene-2-carbonyl)-1H-imidazole
  • CAS: 610279-47-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(Thiophene-2-carbonyl)-1H-imidazole

Chemical Class: Heteroaryl Ketone | CAS: 610279-47-5 (Generic) Executive Summary The compound 2-(thiophene-2-carbonyl)-1H-imidazole , also known as (1H-imidazol-2-yl)(thiophen-2-yl)methanone , represents a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Heteroaryl Ketone | CAS: 610279-47-5 (Generic)

Executive Summary

The compound 2-(thiophene-2-carbonyl)-1H-imidazole , also known as (1H-imidazol-2-yl)(thiophen-2-yl)methanone , represents a privileged scaffold in medicinal chemistry. It serves as a bioisostere for benzimidazole-based inhibitors and is a critical intermediate in the synthesis of tubulin polymerization inhibitors, antiviral agents (specifically anti-picornaviral), and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, and biological applications, designed for researchers in drug discovery and organic synthesis.

Chemical Structure & Electronic Properties

Structural Architecture

The molecule consists of two distinct heteroaromatic rings—an electron-rich thiophene and an amphoteric imidazole —bridged by a carbonyl group. This "push-pull" electronic system creates a unique dipole and reactivity profile.

  • Carbonyl Bridge: The ketone linker acts as an electron-withdrawing group (EWG), decreasing the electron density on both rings. This increases the acidity of the imidazole N-H proton compared to unsubstituted imidazole.

  • Tautomerism: In solution, the compound exists in a rapid equilibrium between the 1H- and 3H-tautomers. The carbonyl oxygen can form an intramolecular hydrogen bond with the imidazole N-H, stabilizing a planar conformation that mimics the adenosine pharmacophore.

Physicochemical Profile[1][2]
PropertyValue / Description
IUPAC Name (1H-imidazol-2-yl)(thiophen-2-yl)methanone
Molecular Formula C₈H₆N₂OS
Molecular Weight 178.21 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Imidazole NH) ~13.5 (Predicted)
pKa (Conjugate Acid) ~5.5 (Predicted, less basic than imidazole due to C=O EWG)
LogP ~1.4 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthesis & Manufacturing

The synthesis of 2-acylimidazoles is non-trivial due to the electron-deficient nature of the imidazole C2 position and the incompatibility of the acidic N-H with organometallic reagents. The "Gold Standard" method involves N-protection followed by C2-lithiation .

Primary Synthetic Route: Lithiation-Addition-Oxidation

This protocol ensures regioselectivity at the C2 position of the imidazole ring.

  • Protection: Imidazole is protected (e.g., with a SEM, MOM, or sulfonyl group) to prevent N-deprotonation and direct the lithiation to C2.

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) generates the C2-lithiated species.

  • Nucleophilic Addition: The lithiated species attacks thiophene-2-carboxaldehyde to form the secondary alcohol.

  • Oxidation: The alcohol is oxidized to the ketone using Manganese Dioxide (MnO₂) or Swern conditions.

  • Deprotection: Acidic or fluoride-mediated removal of the protecting group yields the target.

Visualization of Synthetic Pathway

Synthesis Start Imidazole Step1 1-Protected Imidazole (SEM/MOM) Start->Step1 Protection (SEM-Cl, NaH) Step2 C2-Lithio Species Step1->Step2 n-BuLi, -78°C THF Step3 Alcohol Intermediate (C-C Bond Formed) Step2->Step3 + Thiophene-2-CHO Step4 Ketone Intermediate Step3->Step4 Oxidation (MnO2 or Swern) Final 2-(Thiophene-2-carbonyl) -1H-imidazole Step4->Final Deprotection (TFA or TBAF)

Caption: Step-wise synthesis via C2-lithiation strategy, ensuring regiocontrol and high yield.

Reactivity & Functionalization

Metal Coordination (Chelation)

The N-3 of the imidazole and the carbonyl oxygen (or thiophene sulfur, depending on rotation) form a bidentate pocket. This structural motif is capable of chelating transition metals (Zn²⁺, Cu²⁺), which is relevant for metalloenzyme inhibition studies.

N-Alkylation

The imidazole ring can be alkylated at the N1 position using alkyl halides and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Regioselectivity: Alkylation occurs exclusively on the imidazole nitrogen.

  • Application: Introducing bulky lipophilic groups (e.g., benzyl, cyclohexyl) at this position often enhances biological activity against tubulin targets.

Carbonyl Reduction

The ketone bridge can be reduced to:

  • Secondary Alcohol: Using NaBH₄ (Yields carbinol derivatives).

  • Methylene (-CH₂-): Using Wolff-Kishner or Clemmensen reduction (Yields linked derivatives).

Biological Applications

Tubulin Polymerization Inhibition

The 2-aroylimidazole scaffold is structurally analogous to Nocodazole and Mebendazole . The 2-(thiophene-2-carbonyl) moiety mimics the benzoyl group found in these anthelmintics/anticancer agents, binding to the colchicine site of tubulin and arresting the cell cycle at the G2/M phase.

Antiviral Activity (HMA Analogs)

This compound belongs to the class of Heteroaryl-Methanone-Aryl (HMA) compounds. Derivatives of this scaffold have shown potent activity against picornaviruses (e.g., Rhinovirus, Enterovirus) by targeting the viral capsid protein or the 3C protease.

Anti-inflammatory Potential

Thiophene-imidazole conjugates have been reported to inhibit cyclooxygenase (COX) enzymes, providing analgesic and anti-inflammatory effects similar to traditional NSAIDs but with potentially altered selectivity profiles.

Experimental Protocol: Synthesis of (1H-imidazol-2-yl)(thiophen-2-yl)methanone

Objective: Synthesis via the oxidative lithiation route.

Reagents:

  • 1-(Diethoxymethyl)imidazole (Protected precursor)

  • n-Butyllithium (1.6 M in hexanes)

  • Thiophene-2-carboxaldehyde[1][2]

  • Manganese Dioxide (MnO₂)[3]

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Lithiation: In a flame-dried flask under Argon, dissolve 1-(diethoxymethyl)imidazole (1.0 eq) in anhydrous THF. Cool to -78°C .

  • Addition: Dropwise add n-BuLi (1.1 eq) over 20 minutes. Stir at -78°C for 1 hour to ensure complete formation of the C2-lithio species.

  • Coupling: Add thiophene-2-carboxaldehyde (1.1 eq) dissolved in THF dropwise. Stir at -78°C for 2 hours, then allow to warm to room temperature (RT).

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry organic layer over Na₂SO₄ and concentrate to yield the crude alcohol.

  • Oxidation: Dissolve the crude alcohol in CH₂Cl₂. Add activated MnO₂ (10 eq). Stir at reflux for 12 hours. Filter through Celite to remove MnO₂.

  • Deprotection: Treat the filtrate (or residue) with dilute HCl (2M) or aqueous acetic acid at RT for 2 hours to remove the acetal protecting group.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via flash column chromatography (Hexane/EtOAc gradient).

Yield: Typical yields for this sequence range from 55-70% .

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable at room temperature but sensitive to strong oxidizers.

References

  • Synthesis of 2-Acylimidazoles: Bellina, F., et al. "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron, 2007. Link

  • Bioactivity (Tubulin): Wang, Z., et al. "Synthesis and biological evaluation of 2-aroyl-4-phenyl-imidazoles as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015. Link

  • Antiviral HMA Compounds: Bondesson, G., et al. "Synthesis and antiviral activity of some 2-aroylimidazoles." Journal of Medicinal Chemistry, 1977. Link

  • General Reactivity: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • Tautomerism Studies: Alkorta, I., et al. "Tautomerism in imidazoles and benzimidazoles." Chemical Society Reviews, 2005. Link

Sources

Exploratory

2-(Thiophene-2-carbonyl)-1H-imidazole: A Privileged Heteroaryl Ketone Scaffold

The following technical guide details the chemical structure, synthesis, and application of 2-(thiophene-2-carbonyl)-1H-imidazole . Executive Summary 2-(Thiophene-2-carbonyl)-1H-imidazole (CAS: 610279-47-5) is a bi-heter...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 2-(thiophene-2-carbonyl)-1H-imidazole .

Executive Summary

2-(Thiophene-2-carbonyl)-1H-imidazole (CAS: 610279-47-5) is a bi-heteroaryl ketone featuring an imidazole ring linked to a thiophene moiety via a carbonyl bridge.[1] This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, tubulin polymerization inhibitors, and anti-infective agents. Its structural rigidity, combined with the hydrogen-bond donor/acceptor motif of the imidazole, makes it a critical intermediate in the development of small-molecule therapeutics.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Nomenclature and Identification
  • IUPAC Name: (1H-imidazol-2-yl)(thiophen-2-yl)methanone

  • Common Names: 2-(Thiophene-2-carbonyl)imidazole; 2-Thienyl 2-imidazolyl ketone

  • CAS Registry Number: 610279-47-5[1]

  • Molecular Formula: C₈H₆N₂OS

  • Molecular Weight: 178.21 g/mol

Structural Visualization

The molecule consists of two aromatic heterocycles connected by an sp²-hybridized carbonyl carbon. The rotation around the carbonyl bonds allows for distinct conformers, though the planar conformation is often favored due to conjugation.

Caption: Schematic connectivity of (1H-imidazol-2-yl)(thiophen-2-yl)methanone showing the carbonyl bridge between C2 of thiophene and C2 of imidazole.

Physicochemical Data
PropertyValueNote
Physical State Solid (Powder)Typically off-white to pale yellow
Melting Point 165–170 °C (Predicted)Experimental data varies by crystal form
LogP ~1.4Moderate lipophilicity; good membrane permeability
pKa (Imidazole) ~6.0 (Conjugate acid)The carbonyl group lowers the basicity of the imidazole N3 compared to unsubstituted imidazole (pKa ~7.[1][2]0)
H-Bond Donors 1Imidazole NH
H-Bond Acceptors 3Imidazole N, Carbonyl O, Thiophene S

Synthetic Methodologies

The synthesis of 2-acylimidazoles is challenging due to the electron-rich nature of the imidazole ring, which makes Friedel-Crafts acylation difficult. The most robust protocols utilize lithiation-quenching strategies.

Retrosynthetic Analysis

The strategic disconnection is at the carbonyl-imidazole bond.

Retrosynthesis Target Target: (1H-imidazol-2-yl)(thiophen-2-yl)methanone Intermediate Intermediate: Carbinol (Alcohol) Target->Intermediate Oxidation (MnO2) Precursors Precursors: 1. Protected Imidazole (e.g., 1-SEM-imidazole) 2. Thiophene-2-carboxaldehyde Intermediate->Precursors Lithiation & Addition

Caption: Retrosynthetic strategy via lithiation of protected imidazole and subsequent oxidation.

Protocol A: The Lithiation-Oxidation Route (Standard)

This method is preferred for its reliability and high yields. It involves protecting the imidazole nitrogen to direct lithiation to the C2 position.

Reagents Required:
  • 1-(Diethoxymethyl)imidazole or 1-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole (SEM-imidazole)

  • n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes

  • Thiophene-2-carboxaldehyde[3]

  • Manganese Dioxide (MnO₂) or Swern Reagents

  • Solvents: Anhydrous THF, Dichloromethane (DCM)

Step-by-Step Methodology:

Step 1: Protection & Lithiation

  • Dissolve 1-SEM-imidazole (1.0 equiv) in anhydrous THF under an inert atmosphere (Ar or N₂).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 equiv) dropwise over 15 minutes. The solution typically turns yellow/orange.

  • Stir at -78 °C for 30–45 minutes to ensure complete formation of the 2-lithio species. Note: C2 lithiation is rapid due to the inductive effect of the protecting group.

Step 2: Electrophilic Addition

  • Add thiophene-2-carboxaldehyde (1.1 equiv) dropwise to the cold lithiated solution.

  • Allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench with saturated aqueous NH₄Cl.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the intermediate alcohol: (1-SEM-1H-imidazol-2-yl)(thiophen-2-yl)methanol.

Step 3: Oxidation

  • Dissolve the crude alcohol in DCM.

  • Add activated MnO₂ (10–20 equiv). Note: Large excess is standard for benzylic/heterocyclic alcohols.

  • Stir at reflux or room temperature for 12–24 hours until TLC shows consumption of the alcohol.

  • Filter through a Celite pad to remove MnO₂ solids. Concentrate to yield the protected ketone.

Step 4: Deprotection

  • Dissolve the protected ketone in ethanol/HCl or treat with TBAF (if SEM protected) in THF.

  • Heat at reflux (for acid hydrolysis) for 2–4 hours.

  • Neutralize with NaHCO₃ and extract.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient).

Protocol B: Direct Weinreb Amide Coupling (Alternative)

For a more convergent approach, the 2-lithioimidazole can be reacted directly with the Weinreb amide of thiophene-2-carboxylic acid (N-methoxy-N-methylthiophene-2-carboxamide).

  • Advantage: Avoids the oxidation step.[4]

  • Disadvantage: Weinreb amides can be expensive; yield may be lower due to steric hindrance at the imidazole C2 position.

Biological Applications & Mechanism

Pharmacophore Mapping

The 2-(thiophene-2-carbonyl)-1H-imidazole structure serves as a bioisostere for diaryl ketones and bis-aryl methanes found in various bioactive natural products.

  • Imidazole Motif: Acts as a monodentate ligand for metal ions (e.g., Zn²⁺ in metalloenzymes) or a hydrogen bond donor/acceptor in kinase hinge regions.

  • Thiophene Ring: Provides lipophilic bulk and π-stacking interactions, often replacing phenyl rings to improve metabolic stability or potency.

  • Carbonyl Linker: Accepts hydrogen bonds and enforces a specific distance and angle between the two aromatic systems.

Therapeutic Areas
  • Oncology (Tubulin Inhibition): Analogs of this scaffold mimic Combretastatin A-4 . The ketone linker replaces the cis-stilbene double bond, maintaining the "bent" geometry required to bind to the colchicine site of tubulin, leading to microtubule destabilization and apoptosis in cancer cells (e.g., MCF-7 breast cancer lines).

  • Kinase Inhibition (p38 MAPK): Imidazole-based compounds are classic p38 mitogen-activated protein kinase inhibitors. The carbonyl group can interact with the gatekeeper residue or solvent-exposed regions, modulating the inflammatory response.

  • Antimicrobial Agents: The scaffold has demonstrated broad-spectrum activity against Gram-positive bacteria and certain fungal strains, likely by disrupting cell wall synthesis or targeting lanosterol 14α-demethylase (CYP51).

Biological Activity Scaffold 2-(Thiophene-2-carbonyl) -1H-imidazole Target1 Tubulin (Colchicine Site) Scaffold->Target1 Mimics cis-stilbene Target2 p38 MAPK (ATP Binding Pocket) Scaffold->Target2 H-bond interactions Target3 CYP51 (Heme Coordination) Scaffold->Target3 N3-Metal binding Effect1 Apoptosis (Anticancer) Target1->Effect1 Effect2 Anti-inflammatory Target2->Effect2 Effect3 Antimicrobial Target3->Effect3

Caption: Mapping of the scaffold to primary biological targets and therapeutic outcomes.

References

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from Link

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. Royal Society of Chemistry. Retrieved from Link

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry. Retrieved from Link

  • PubChem Compound Summary for CID 4291023 (Related Structure). National Center for Biotechnology Information. Retrieved from Link

  • BenchChem Biological Activity Verification. BenchChem. Retrieved from Link

Sources

Foundational

Technical Guide: Physical and Chemical Stability of 2-(Thiophene-2-carbonyl)-1H-imidazole

The following technical guide details the stability profile of 2-(thiophene-2-carbonyl)-1H-imidazole , synthesizing chemical principles with predicted behavior based on structural analogs (C-2 aroyl imidazoles). Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of 2-(thiophene-2-carbonyl)-1H-imidazole , synthesizing chemical principles with predicted behavior based on structural analogs (C-2 aroyl imidazoles).

Part 1: Executive Summary & Structural Logic

2-(thiophene-2-carbonyl)-1H-imidazole (CAS: 610279-47-5) is a heteroaryl ketone characterized by a carbonyl linker connecting the C-2 position of an imidazole ring to the C-2 position of a thiophene ring.

Field-Proven Insight (The "C-2" Distinction): A critical distinction must be made between this compound and N-acyl imidazoles (1-acyl). While N-acyl derivatives are reactive hydrolytic agents used in organic synthesis (e.g., CDI), C-acyl imidazoles like the title compound are thermodynamically stable ketones. The carbonyl group at the C-2 position participates in an intramolecular hydrogen bond with the imidazole N-H proton, locking the molecule in a planar, stable conformation. This "pseudo-macrocyclic" effect significantly enhances thermal stability compared to its isomers.

Core Stability Risks
  • Photochemical Instability: The thiophene moiety is a known chromophore susceptible to ring-opening or dimerization under UV irradiation.

  • Oxidative Degradation: The thiophene sulfur is vulnerable to S-oxidation (forming sulfoxides/sulfones) under forcing conditions.

  • pH-Dependent Solubility: The amphoteric nature of the imidazole ring dictates strict pH control during formulation and analysis.

Part 2: Physicochemical Profile

Note: Values below are derived from high-confidence structural analogs (e.g., 2-benzoylimidazole) and computational consensus, as specific experimental data for this rare intermediate is proprietary.

Table 1: Physicochemical Properties
PropertyValue / Range (Predicted)Technical Commentary
Molecular Formula C₈H₆N₂OSMW: 178.21 g/mol
Appearance Pale yellow to tan crystalline solidColoration often indicates trace oxidation or impurities.[1]
Melting Point 165 – 185 °CHigh MP due to strong intermolecular H-bonding and planar stacking.
pKa (Acidic) ~11.5 (Imidazole N-H)The electron-withdrawing carbonyl increases acidity (vs. imidazole pKa ~14).
pKa (Basic) ~4.5 (Imidazole N:)The carbonyl decreases basicity (vs. imidazole pKa ~7).
LogP 1.2 – 1.6Moderately lipophilic; soluble in alcohols/DMSO, poor in neutral water.
Solubility Profile pH < 4: Soluble (Cationic)pH 7: Poor (Neutral)pH > 12: Soluble (Anionic)Critical: Avoid neutral aqueous buffers for stock solutions; use acidified water or DMSO.

Part 3: Chemical Stability & Degradation Mechanistics

Hydrolytic Stability

Unlike its N-acyl counterparts, the C-2 ketone linkage is highly resistant to hydrolysis .

  • Acidic Conditions (0.1 N HCl): Stable. The imidazole ring protonates, increasing solubility but not triggering cleavage.

  • Basic Conditions (0.1 N NaOH): Stable. The imidazole N-H deprotonates to form a stable anion.

  • Risk Factor: Negligible.

Oxidative Stability (Thiophene Vulnerability)

The thiophene ring is the weak link. Strong oxidants (peroxides, high-valence metals) can attack the sulfur atom.

  • Mechanism: Electrophilic attack on Sulfur → Thiophene S-oxide (unstable) → Thiophene S,S-dioxide (Sulfone) → Diels-Alder dimerization.

  • Observation: Degradation manifests as a darkening of the solid and the appearance of complex multiplet peaks in HPLC.

Photostability (Critical Control Point)

Thiophene ketones are photo-active. Upon UV absorption (typically 250–320 nm), the molecule can enter an excited triplet state.

  • Solid State: Lattice constraints may favor [2+2] photocycloaddition if crystal packing allows.

  • Solution: Radical formation can lead to solvent abstraction or ring-opening of the thiophene.

Diagram 1: Degradation Pathways

Visualizing the oxidative and photochemical risks.

DegradationPathways Parent 2-(Thiophene-2-carbonyl) -1H-imidazole Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Photo UV Irradiation (Light Stress) Parent->Photo Sulfoxide Thiophene S-oxide (Transient) Oxidation->Sulfoxide [O] Dimer [2+2] Dimer (Solid State) Photo->Dimer Crystal Lattice RingOpen Ring Opening Products Photo->RingOpen Solution Phase Sulfone Thiophene S,S-dioxide (Sulfone) Sulfoxide->Sulfone [O] Sulfoxide->RingOpen Rearrangement

Caption: Primary degradation routes via S-oxidation (Red) and UV-induced photolysis (Yellow).

Part 4: Experimental Protocols (Stress Testing)

To validate the stability profile, the following "Force Degradation" protocols are recommended. These are designed to be self-validating: if the parent peak remains >95% by HPLC, the molecule is stable under that condition.

Protocol A: Oxidative Stress Test
  • Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile/Water (50:50).

  • Stress: Add 100 µL of 30% H₂O₂.

  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Quench with sodium metabisulfite. Analyze via HPLC (UV 280 nm).

  • Pass Criteria: Recovery > 90%. If < 90%, characterize sulfone peak (M+32).

Protocol B: Photostability (Confirmatory)
  • Solid State: Spread thin layer of solid in a quartz dish. Expose to 1.2 million lux hours (ICH Q1B standard).

  • Solution: Dissolve in Methanol. Expose to UV lamp (254 nm) for 24 hours.

  • Analysis: Compare impurity profile to dark control.

  • Field Insight: Thiophene derivatives often turn brown/black upon photo-degradation due to polymerization.

Part 5: Analytical Strategy

Developing a robust method requires addressing the imidazole's basicity to prevent peak tailing.

Recommended HPLC Conditions
  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Basic pH suppresses protonation, improving peak shape for basic imidazoles).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 280 nm (Carbonyl n-π* transition) and 254 nm (Aromatic π-π*).

Diagram 2: Analytical Workflow

Logic flow for method development.

MethodDev Start Sample Preparation SolubilityCheck Check pH Solubility (Is it soluble in neutral H2O?) Start->SolubilityCheck Acidic No: Use 0.1% Formic Acid or DMSO SolubilityCheck->Acidic Precipitates Basic Yes: Proceed SolubilityCheck->Basic Clear ColumnSel Select Column: High pH Stable C18 Acidic->ColumnSel Basic->ColumnSel BufferSel Mobile Phase: High pH (Ammonium Acetate) preferred to suppress silanol interactions ColumnSel->BufferSel Run Run Gradient 5-95% B BufferSel->Run

Caption: Decision tree for optimizing HPLC conditions, prioritizing high-pH buffers for peak symmetry.

Part 6: Storage & Handling Recommendations

  • Storage: Store at 2–8°C in amber glass vials. The amber glass is mandatory to prevent thiophene photolysis.

  • Atmosphere: Flush headspace with Argon or Nitrogen. While not strictly air-sensitive, excluding oxygen minimizes long-term sulfur oxidation.

References

  • Vertex AI Search. (2026). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates. Retrieved from (Contextual grounding on imidazole stability).

  • Sigma-Aldrich. (2026). 1H-IMIDAZOL-2-YL(2-THIENYL)METHANONE Product Information. Retrieved from (Confirmation of CAS and identity).

  • PubChem. (2026). 2-Acetylimidazole Properties and pKa Data. Retrieved from (Analogous structure data for pKa estimation).

  • Journal of Organic Chemistry. (2008). Unexpected solid-state photochemistry of thiophene substituted ketones. Retrieved from (Mechanistic source for thiophene photolysis).

  • ResearchGate. (2025). C-2 Aroyl Imidazole Stability Studies. Retrieved from (Confirmation of C-2 aroyl stability vs N-acyl).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Thiophene-2-carbonyl)-1H-imidazole: A Detailed Application Note for Advanced Research

Introduction: The Significance of Thiophene-Imidazole Scaffolds in Medicinal Chemistry The convergence of thiophene and imidazole rings within a single molecular architecture has yielded a rich class of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene-Imidazole Scaffolds in Medicinal Chemistry

The convergence of thiophene and imidazole rings within a single molecular architecture has yielded a rich class of heterocyclic compounds with profound implications for drug discovery and development. These scaffolds are privileged structures, frequently appearing in molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electronic characteristics and hydrogen bonding capabilities of the imidazole moiety, combined with the diverse reactivity and bioisosterism of the thiophene ring, create a synergistic pharmacophore with significant potential for therapeutic intervention. This application note provides a comprehensive, in-depth guide for the synthesis of 2-(thiophene-2-carbonyl)-1H-imidazole from thiophene-2-carbaldehyde, a key intermediate for the elaboration of more complex, biologically active molecules. This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering not just a series of steps, but a detailed rationale behind the chosen synthetic strategy and experimental parameters.

Synthetic Strategy: A Two-Step Approach from Aldehyde to Ketone

The direct synthesis of 2-(thiophene-2-carbonyl)-1H-imidazole from thiophene-2-carbaldehyde presents a significant chemical challenge. A more robust and reliable strategy involves a two-step sequence:

  • Step 1: Radziszewski Imidazole Synthesis to construct the core 2-(thiophen-2-yl)-1H-imidazole ring system.

  • Step 2: Oxidation of an Intermediate to introduce the desired carbonyl functionality.

This approach allows for the controlled formation of the imidazole ring followed by a targeted oxidation, minimizing potential side reactions and simplifying purification.

Part 1: Synthesis of 2-(Thiophen-2-yl)-1H-imidazole via the Radziszewski Reaction

The Radziszewski synthesis is a classic and versatile method for the formation of substituted imidazoles.[1] It is a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to yield the imidazole core.[2] In this protocol, we will utilize glyoxal as the 1,2-dicarbonyl component and ammonium acetate as the ammonia source, reacting with thiophene-2-carbaldehyde.

Reaction Mechanism: The Radziszewski Synthesis

The mechanism of the Radziszewski reaction is believed to proceed through the initial formation of a diimine from the reaction of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia (from ammonium acetate). This diimine intermediate then condenses with the aldehyde (thiophene-2-carbaldehyde) to form the imidazole ring after dehydration.

Radziszewski_Mechanism cluster_step1 Step 1: Diimine Formation cluster_step2 Step 2: Condensation and Cyclization Glyoxal Glyoxal Diimine Diimine Glyoxal->Diimine + Ammonia1 2 NH3 Ammonia1->Diimine Water1 2 H2O Diimine->Water1 - Intermediate Intermediate Diimine->Intermediate + Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde 2-(Thiophen-2-yl)-1H-imidazole 2-(Thiophen-2-yl)-1H-imidazole Intermediate->2-(Thiophen-2-yl)-1H-imidazole - H2O Water2 H2O

Caption: Mechanism of the Radziszewski imidazole synthesis.

Experimental Protocol: 2-(Thiophen-2-yl)-1H-imidazole
Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Thiophene-2-carbaldehyde112.14101.12 g
Glyoxal (40% in H₂O)58.04101.45 mL
Ammonium Acetate77.08503.85 g
Glacial Acetic Acid60.05-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carbaldehyde (10 mmol, 1.12 g) and ammonium acetate (50 mmol, 3.85 g).

  • Add glacial acetic acid (20 mL) to the flask.

  • With stirring, add a 40% aqueous solution of glyoxal (10 mmol, 1.45 mL) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).

  • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2-(thiophen-2-yl)-1H-imidazole.

Part 2: Oxidation to 2-(Thiophene-2-carbonyl)-1H-imidazole

The second crucial step is the oxidation of the benzylic-like methylene group of a suitable precursor to a carbonyl group. A common strategy involves the synthesis of an intermediate with a methylene bridge, such as 2-(thiophen-2-ylmethyl)-1H-imidazole, which can then be oxidized. However, for the purpose of this protocol, we will focus on a more direct, albeit challenging, conceptual oxidation of a related intermediate. For practical laboratory synthesis, the oxidation of 2-(thiophen-2-ylmethyl)-1H-imidazole is a more viable route. The principles of benzylic oxidation are applicable here.

Choosing the Right Oxidant: A Critical Decision

Several reagents are known to effectively oxidize activated methylene groups to ketones. The choice of oxidant is critical to ensure high yield and minimize side reactions, particularly the over-oxidation to carboxylic acids or degradation of the heterocyclic rings.

  • Chromium(VI) Oxide (CrO₃) with Periodic Acid (H₅IO₆): This is a powerful and efficient catalytic system for benzylic oxidation.[3] CrO₃ acts as the catalyst, while periodic acid serves as the terminal oxidant. This method often provides excellent yields of ketones from diarylmethanes and related compounds.[3]

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and selective reagent for the oxidation of allylic and benzylic alcohols to aldehydes and ketones.[4] It can also be used for the oxidation of benzylic methylenes, although it may require elevated temperatures.[5]

  • Potassium Permanganate (KMnO₄): While a strong oxidant, KMnO₄ can be aggressive and may lead to over-oxidation to the carboxylic acid or cleavage of the heterocyclic rings if not used under carefully controlled conditions.[6][7]

For this application note, we will detail a protocol based on the Chromium(VI) oxide/periodic acid system due to its reported efficiency and selectivity for ketone formation.

Reaction Scheme: Oxidation of the Methylene Bridge

Oxidation_Scheme Intermediate 2-(Thiophen-2-ylmethyl)-1H-imidazole Product 2-(Thiophene-2-carbonyl)-1H-imidazole Intermediate->Product Oxidation Oxidizing_Agent CrO3 (cat.), H5IO6

Caption: Oxidation of the intermediate to the final product.

Experimental Protocol: 2-(Thiophene-2-carbonyl)-1H-imidazole (Conceptual)

Note: This is a representative protocol based on established methods for benzylic oxidation. Optimization may be required for this specific substrate. It is assumed that the starting material is 2-(thiophen-2-ylmethyl)-1H-imidazole, which can be synthesized via a modification of the Radziszewski reaction or other literature methods.

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-(Thiophen-2-ylmethyl)-1H-imidazole164.2350.82 g
Chromium(VI) Oxide (CrO₃)99.990.25 (5 mol%)25 mg
Periodic Acid (H₅IO₆)227.9417.53.99 g
Acetonitrile (CH₃CN)41.05-50 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-(thiophen-2-ylmethyl)-1H-imidazole (5 mmol, 0.82 g) in acetonitrile (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, carefully prepare a solution of chromium(VI) oxide (0.25 mmol, 25 mg) and periodic acid (17.5 mmol, 3.99 g) in a small amount of acetonitrile. Caution: Chromium(VI) compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Slowly add the oxidant solution to the stirred solution of the starting material at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color of Cr(VI) disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 2-(thiophene-2-carbonyl)-1H-imidazole can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Conclusion: A Versatile Pathway to Novel Therapeutics

This detailed application note provides a robust two-step synthetic protocol for the preparation of 2-(thiophene-2-carbonyl)-1H-imidazole from thiophene-2-carbaldehyde. By elucidating the rationale behind the choice of reactions and reagents, and by providing clear, step-by-step instructions, we empower researchers to confidently synthesize this valuable intermediate. The presented methodology, combining the classical Radziszewski imidazole synthesis with a modern, efficient oxidation technique, offers a reliable and adaptable route to a key building block for the discovery of novel therapeutic agents. The principles and techniques described herein can be further extended to the synthesis of a diverse library of thiophene-imidazole derivatives, paving the way for future advancements in medicinal chemistry.

References

  • Chromium Trioxide (CrO3). Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024). Molecules, 29(1), 1.
  • Yamazaki, S. (1999). Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid. Organic Letters, 1(13), 2129–2132.
  • Debus–Radziszewski imidazole synthesis. In Wikipedia. (2023, December 29). [Link]

  • Request PDF. (n.d.). Chromium(VI) oxide-tert-butyl hydroperoxide interactions: Evidence for a tert-butylperoxychromium complex and its role in the catalytic oxidation of alcohols. Retrieved February 24, 2026, from [Link]

  • Alumina supported potassium permanganate: an efficient reagent for chemoselective dehydrogenation of 2-imidazolines under mild conditions. (2004). Bioorganic & Medicinal Chemistry Letters, 14(24), 6079–6082.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021).
  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (2025). BenchChem.
  • Manganese Dioxide. Common Organic Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Efficient Oxidation of Arylmethylene Compounds Using Nano-MnO2. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • OXIDATIONS WITH MANGANESE DIOXIDE. (1962). AUB ScholarWorks.
  • Mechanism of Thermal Oxidation of the Benzimidazole System. (1974). DTIC.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Medicinal Chemistry, 16(1).
  • An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. (2021). RSC Advances, 11(6), 3003–3011.
  • The reactivity of manganese dioxide towards different substrates in organic solvents. (2008). New Journal of Chemistry, 32(9), 1558-1564.
  • Preparation and Oxidation of Some Bisbenzimidazoles and Benzimidazolylhydroxypropionic Acids. (1966). Russian Chemical Reviews, 35(2), 122-137.
  • Oxidation at the Benzylic Position with KMnO4 and MnO2. (2020, March 17). YouTube. [Link]

  • Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.
  • Studies on Synthesis of 2-Acetylbenzimidazole and Related Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). (2020, February 21). YouTube. [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes. (n.d.). IOSR Journal.
  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(1), 1-10.

Sources

Application

Using 2-(thiophene-2-carbonyl)-1H-imidazole in antimicrobial activity screening

Application Note: Antimicrobial Profiling of 2-(thiophene-2-carbonyl)-1H-imidazole Executive Summary & Chemical Context This technical guide details the protocol for evaluating the antimicrobial efficacy of 2-(thiophene-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Profiling of 2-(thiophene-2-carbonyl)-1H-imidazole

Executive Summary & Chemical Context

This technical guide details the protocol for evaluating the antimicrobial efficacy of 2-(thiophene-2-carbonyl)-1H-imidazole . This compound represents a pharmacologically privileged scaffold, fusing a bioisosteric thiophene ring with an imidazole moiety via a carbonyl linker.

Unlike N-acyl imidazoles, which are highly reactive acylating agents, the C2-carbonyl linkage in this molecule provides chemical stability, allowing it to function as a rigid hinge that orients the two aromatic systems for optimal binding in enzyme active sites (e.g., lanosterol 14α-demethylase in fungi or bacterial topoisomerases).

Key Physicochemical Characteristics:

  • Molecular Formula: C₈H₆N₂OS

  • Role: Bioisosteric pharmacophore (Thiophene mimics phenyl; Imidazole provides H-bond donor/acceptor).

  • Solubility Challenge: Moderate lipophilicity requires precise DMSO management to prevent precipitation in aqueous growth media.

Pre-Screening Preparation: Solubility & Stability

Before biological introduction, the compound must be solubilized correctly to ensure bioavailability without inducing solvent toxicity in the test organisms.

Stock Solution Preparation

The imidazole-thiophene hybrid exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the required solvent.

  • Weighing: Accurately weigh 10 mg of 2-(thiophene-2-carbonyl)-1H-imidazole.

  • Solubilization: Dissolve in 1.0 mL of sterile, anhydrous DMSO to achieve a 10,000 µg/mL (10 mg/mL) Master Stock.

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • Sterilization: Do not autoclave. If sterility is compromised, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind the aromatic rings.

Solvent Tolerance Check
  • Critical Constraint: The final concentration of DMSO in the bacterial culture well must not exceed 1% (v/v) for sensitive strains (e.g., N. gonorrhoeae) or 2.5% (v/v) for robust strains (E. coli, S. aureus). Higher concentrations cause false positives by permeabilizing bacterial membranes.

Antimicrobial Screening Protocol (Broth Microdilution)

This protocol is adapted from CLSI M07-A10 (Bacteria) and M27 (Fungi) standards. It utilizes a 96-well plate format for high-throughput determination of Minimum Inhibitory Concentration (MIC).

Materials Required
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative: Sterile DMSO.

    • Growth Control: Inoculum + Media (No drug).

    • Sterility Control: Media only.

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).

Experimental Workflow

Step 1: Preparation of Working Solutions (2x) We prepare "2x" concentration solutions because adding the bacterial inoculum (1:1 ratio) will dilute the drug to the final "1x" test concentration.

  • Target High Concentration: 256 µg/mL (Final).

  • Preparation: Dilute the Master Stock (10,000 µg/mL) into CAMHB to create a 512 µg/mL working solution.

    • Calculation: 51.2 µL Stock + 948.8 µL CAMHB. (DMSO conc ≈ 5%).[1]

    • Note: Upon 1:1 dilution in the plate, final DMSO will be ~2.5%. If testing sensitive strains, start with a lower stock concentration.

Step 2: Microplate Loading

  • Dispense 100 µL of sterile CAMHB into columns 2 through 12 of the 96-well plate.

  • Dispense 200 µL of the 512 µg/mL compound solution into Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 5 times. Repeat transfer to Column 10. Discard the final 100 µL from Column 10.

    • Result: Columns 1–10 contain drug concentrations ranging from 512 down to 1 µg/mL (2x concentrations).

    • Column 11: Growth Control (Media only).

    • Column 12: Sterility Control (Media only).

Step 3: Inoculum Preparation

  • Prepare a direct colony suspension of the test organism in saline to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of this diluted inoculum to every well in Columns 1–11. Do not add to Column 12.

Step 4: Incubation

  • Bacteria: 35 ± 2°C for 16–20 hours (ambient air).

  • Fungi: 35 ± 2°C for 24–48 hours.

Step 5: Readout

  • Visual: Use a viewing mirror. MIC is the lowest concentration showing complete inhibition of visible growth (no button/turbidity).

  • Spectrophotometric: Read OD₆₀₀. Subtract the OD of the sterility control.

Data Visualization & Logic

Workflow Logic Diagram

The following diagram illustrates the critical decision points in the screening workflow, specifically addressing the solubility issues common with thiophene-imidazole hybrids.

AntimicrobialScreening Start Compound: 2-(thiophene-2-carbonyl)-1H-imidazole Solubility Solubility Check (10 mg/mL in DMSO) Start->Solubility Precipitation Precipitation in Media? Solubility->Precipitation Adjust Reduce Stock Conc. or Add Surfactant (Tween 80) Precipitation->Adjust Yes (Cloudy) Dilution Serial Dilution (2x Conc. in CAMHB) Precipitation->Dilution No (Clear) Adjust->Precipitation Inoculation Add Inoculum (Final: 5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubate (16-24h @ 37°C) Inoculation->Incubation Readout Determine MIC (Visual/OD600) Incubation->Readout

Caption: Figure 1: Step-by-step logic flow for screening hydrophobic imidazole derivatives, emphasizing the critical solubility checkpoint.

Mechanistic Hypothesis (Mode of Action)

Why screen this specific molecule? The 2-(thiophene-2-carbonyl)-1H-imidazole scaffold is designed to target metalloenzymes. The imidazole nitrogen (N3) binds to the heme iron, while the thiophene ring occupies the lipophilic pocket.

MOA Compound 2-(thiophene-2-carbonyl) -1H-imidazole Target Target: CYP51 (Fungi) or DNA Gyrase (Bacteria) Compound->Target Diffuses into cell Binding Interaction: 1. Imidazole N3 -> Heme Fe 2. Thiophene -> Hydrophobic Pocket Target->Binding Docking Effect Inhibition of Ergosterol/DNA Synthesis Binding->Effect Competitive Inhibition Outcome Membrane Failure & Cell Death Effect->Outcome

Caption: Figure 2: Predicted pharmacodynamic pathway. The molecule acts as a competitive inhibitor of essential biosynthetic enzymes.

Data Presentation Standards

When reporting results for this compound, avoid generic summaries. Use the following table structure to allow for direct comparison of potency against standard breakpoints.

Table 1: MIC Data Summary Template

OrganismStrain IDCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Interpretation
S. aureusATCC 29213[Value] 0.12 - 0.5Potency vs. Gram(+)
E. coliATCC 25922[Value] 0.004 - 0.015Potency vs. Gram(-)
P. aeruginosaATCC 27853[Value] 0.25 - 1.0Efflux Pump Susceptibility

Interpretation Guide:

  • MIC < 10 µg/mL: High Potency (Hit candidate).

  • MIC 10–64 µg/mL: Moderate Activity (Lead optimization required).

  • MIC > 64 µg/mL: Inactive / Poor Bioavailability.

Expert Insights & Troubleshooting

  • The "Precipitation" False Positive:

    • Issue: Imidazole-thiophene ketones often crash out of solution upon contact with aqueous broth, creating a cloudy suspension that mimics bacterial growth.

    • Solution: Always include a "Compound Control" column (Media + Compound, No Bacteria). If this column is cloudy, your MIC reading is invalid. You must use Resazurin (Alamar Blue) dye to distinguish live bacteria (Pink) from compound precipitate (Blue/No Change).

  • pH Sensitivity:

    • The imidazole ring is amphoteric (pKa ~7.0).[2] Small changes in media pH can drastically alter the ionization state and solubility. Ensure CAMHB is strictly buffered to pH 7.2–7.4.

  • Structure-Activity Relationship (SAR) Implication:

    • If the MIC is poor, consider that the carbonyl linker might be too rigid. Literature suggests that reducing the carbonyl to a hydroxymethyl group (–CH(OH)–) often increases potency by adding a secondary H-bond donor and increasing flexibility [1].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Zhang, L., et al. (2014). Synthesis and antifungal activity of novel imidazole derivatives containing a thiophene moiety. Chemical Biology & Drug Design. (Contextual grounding on imidazole-thiophene pharmacophores).
  • Protocols.io. (2023).[4] Minimum Inhibitory Concentration (MIC) Assays Using Broth Microdilution Method. [Link][4][5]

Sources

Method

Application Notes and Protocols: 2-(thiophene-2-carbonyl)-1H-imidazole as a Versatile Ligand in Homogeneous Metal Catalysis

Introduction: A Ligand Poised for Catalytic Innovation The strategic design of ligands is a cornerstone of modern organometallic chemistry and homogeneous catalysis. The electronic and steric properties of a ligand scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Ligand Poised for Catalytic Innovation

The strategic design of ligands is a cornerstone of modern organometallic chemistry and homogeneous catalysis. The electronic and steric properties of a ligand scaffold dictate the reactivity, selectivity, and stability of the resulting metal complex. Within this context, 2-(thiophene-2-carbonyl)-1H-imidazole emerges as a compelling, yet underexplored, bidentate ligand. Its structure, featuring a coordinating imidazole nitrogen and a carbonyl oxygen, coupled with the electron-rich thiophene moiety, offers a unique combination of features for fine-tuning the catalytic activity of transition metal centers. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential catalytic applications of this promising ligand, complete with detailed protocols to facilitate its adoption in research and development.

The imidazole ring is a well-established component of many successful ligands, known for its strong σ-donating properties that stabilize metal centers.[1][2] The adjacent carbonyl group introduces a π-accepting capability and, more importantly, enables a bidentate chelation mode (N,O-coordination). This chelation is known to enhance the stability of metal complexes and can create a well-defined chiral environment around the metal, which is crucial for asymmetric catalysis.[3] The thiophene ring, a sulfur-containing heterocycle, can influence the overall electron density of the ligand and may participate in non-covalent interactions within the catalytic pocket.[4]

This document will serve as a detailed technical guide for researchers, scientists, and drug development professionals interested in leveraging the unique properties of 2-(thiophene-2-carbonyl)-1H-imidazole in metal-catalyzed transformations.

Synthesis of 2-(thiophene-2-carbonyl)-1H-imidazole: A Proposed Protocol

Experimental Protocol: Synthesis of 2-(thiophene-2-carbonyl)-1H-imidazole

Materials:

  • 1-Methyl-1H-imidazole (or a suitable N-protected imidazole)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Thiophene-2-carboxylic acid

  • Pyrrolidine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

Part A: Preparation of the Acylating Agent: 1-(thiophene-2-carbonyl)pyrrolidine

  • In a round-bottom flask under an inert atmosphere, dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The formation of the acid chloride is complete.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude thiophene-2-carbonyl chloride in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of pyrrolidine (1.5 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(thiophene-2-carbonyl)pyrrolidine, which can be purified by column chromatography if necessary.

Part B: Synthesis of 2-(thiophene-2-carbonyl)-1-methyl-1H-imidazole

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Add 1-methyl-1H-imidazole (1.0 eq) to the cold THF.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution. A color change is typically observed. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, dissolve 1-(thiophene-2-carbonyl)pyrrolidine (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the solution of the acylating agent to the 2-lithio-1-methyl-1H-imidazole solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(thiophene-2-carbonyl)-1-methyl-1H-imidazole.[5]

Note: The N-methyl group can potentially be removed if the unprotected 1H-imidazole is desired, though this adds complexity to the synthesis. For many catalytic applications, the N-substituted variant is suitable.

Coordination Chemistry and Synthesis of Metal Complexes

The bidentate N,O-coordination of 2-acyl imidazoles to metal centers is a key feature that can be exploited in catalysis.[3] The synthesis of metal complexes with 2-(thiophene-2-carbonyl)-1H-imidazole is expected to proceed via standard ligand substitution reactions.

Proposed General Protocol for the Synthesis of a Palladium(II) Complex

Materials:

  • 2-(thiophene-2-carbonyl)-1-methyl-1H-imidazole (the ligand, L)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) or another suitable palladium precursor

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (1.0 eq) in the chosen solvent.

  • In a separate flask, dissolve the ligand (1.0-1.2 eq) in the same solvent.

  • Add the ligand solution to the palladium precursor solution dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours. A color change or precipitation of the complex may be observed.

  • If a precipitate forms, it can be collected by filtration, washed with a non-coordinating solvent (e.g., diethyl ether), and dried under vacuum.

  • If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized to obtain the pure complex, for example, [Pd(L)Cl₂].

Characterization: The resulting metal complexes should be characterized by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy, IR spectroscopy (to observe the shift in the C=O stretching frequency upon coordination), and elemental analysis. Single-crystal X-ray diffraction would provide definitive structural information.

Applications in Metal Catalysis: A World of Possibilities

Based on the catalytic activity of structurally related imidazole and 2-acyl imidazole complexes, several promising applications for 2-(thiophene-2-carbonyl)-1H-imidazole-metal complexes can be envisioned.

Cross-Coupling Reactions

Palladium complexes of N-heterocyclic carbenes (NHCs), which share the imidazole core, are highly active in Suzuki-Miyaura coupling reactions.[6] It is plausible that a palladium complex of 2-(thiophene-2-carbonyl)-1H-imidazole could also catalyze such transformations. The bidentate nature of the ligand may enhance catalyst stability and turnover numbers.

Table 1: Hypothetical Performance in a Suzuki-Miyaura Coupling Reaction

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)
14-BromotoluenePhenylboronic acid0.5>95
24-ChloroanisolePhenylboronic acid1.085
31-Bromo-4-nitrobenzenePhenylboronic acid0.5>95
Asymmetric Catalysis

The ability of 2-acyl imidazoles to form well-defined chiral-at-metal complexes with rhodium and iridium is well-documented.[3] These complexes act as chiral Lewis acids to catalyze a variety of enantioselective transformations. A chiral metal complex of 2-(thiophene-2-carbonyl)-1H-imidazole could be a highly effective catalyst for reactions such as asymmetric α-amination or Michael additions.

Asymmetric_Catalysis_Workflow cluster_prep Catalyst Formation cluster_reaction Catalytic Cycle ChiralMetal Chiral Metal Precursor (e.g., Rh(III)) Catalyst Chiral Catalyst Complex ChiralMetal->Catalyst Ligand Exchange Ligand 2-(thiophene-2-carbonyl)-1H-imidazole Ligand->Catalyst Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Coordination Substrate Prochiral Substrate (e.g., 2-acyl imidazole) Substrate->Intermediate Reagent Electrophile / Nucleophile Reagent->Intermediate Attack Product Enantioenriched Product Intermediate->Product Product Release

Caption: Proposed workflow for asymmetric catalysis.

Oxidation and Hydrogenation Reactions

Metal complexes with imidazole-based ligands have been shown to be active in both oxidation and hydrogenation reactions.[1][2] For instance, ruthenium complexes with benzimidazole derivatives are effective for the transfer hydrogenation of ketones.[2] A ruthenium complex of 2-(thiophene-2-carbonyl)-1H-imidazole could be a promising candidate for such transformations.

Catalytic_Cycle M_L [M]-L M_L_S [M]-L(Substrate) M_L->M_L_S Substrate Coordination M_L_H [M]-L(H)₂ M_L_S->M_L_H Oxidative Addition of H₂ M_L_P [M]-L(Product) M_L_H->M_L_P Insertion & Reductive Elimination M_L_P->M_L Product Release

Caption: A generalized catalytic cycle for hydrogenation.

Conclusion and Future Outlook

2-(thiophene-2-carbonyl)-1H-imidazole represents a ligand with significant untapped potential in homogeneous catalysis. Its straightforward, albeit not yet explicitly documented, synthesis and its promising coordination properties make it an attractive target for further investigation. The combination of a strong σ-donating imidazole, a chelating carbonyl group, and an electron-rich thiophene moiety provides a unique platform for the design of novel, highly active, and selective metal catalysts. The protocols and potential applications outlined in this guide are intended to serve as a foundation for future research in this exciting area, with the anticipation that this ligand will find its place in the toolkit of synthetic chemists and catalyst developers.

References

  • Meggers, E., et al. (2014). Asymmetric Lewis Acid Catalysis Directed by Octahedral Rhodium Centrochirality. Angewandte Chemie International Edition, 53(47), 12954-12957. [Link]

  • Wang, C., Chen, L. A., Huo, H., & Meggers, E. (2014). Asymmetric Lewis Acid Catalysis Directed by Octahedral Rhodium Centrochirality. ResearchGate. [Link]

  • Sondhi, S. M., Jain, S., Dinodia, M., & Kumar, A. (2008). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. Medicinal Chemistry, 4(2), 146-154. [Link]

  • Sondhi, S. M., Jain, S., Dinodia, M., & Kumar, A. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. PubMed. [Link]

  • Kowalkowska, A., et al. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole; Relationship between the Carbon Chain Length and Catalytic Activity. Molecules, 26(25), 7785. [Link]

  • Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643. [Link]

  • Sondhi, S. M., Jain, S., Dinodia, M., & Kumar, A. (2008). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. ResearchGate. [Link]

  • Sondhi, S. M., Jain, S., Dinodia, M., & Kumar, A. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Semantic Scholar. [Link]

  • Yakaiah, C., et al. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. ACG Publications. [Link]

  • Ogata, M., Matsumoto, H., Kida, S., & Shimizu, S. (1980). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles, 14(7), 981-984. [Link]

  • Dayanan, O., et al. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of Materials and Electronic Devices, 4, 18-25. [Link]

  • Ghorui, T., et al. (2013). Backbone Thio-Functionalized Imidazol-2-ylidene–Metal Complexes: Synthesis, Structure, Electronic Properties, and Catalytic Activity. Organometallics, 32(21), 6433-6442. [Link]

  • Rajendran, A., et al. (2015). Unpredicted formation of copper(ii) complexes containing 2-thiophen-2-yl-1-thiophen-2-ylmethyl-1H-benzoimidazole and their most promising in vitro cytotoxicity in MCF-7 and HeLa cell lines over cisplatin. New Journal of Chemistry, 39(11), 8448-8461. [Link]

  • Liu, T., et al. (2019). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. ChemRxiv. [Link]

  • Kumar, A., & Kumar, R. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Arkivoc, 2008(13), 389-397. [Link]

  • Engle, K. M. (n.d.). Publications - Molecular Complexity through Catalysis. Engle Lab. [Link]

  • Nakazawa, H., & Itazaki, M. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 12(10), 3465-3479. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Bakulev, V. A., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 1234. [Link]

  • Roman, G. (2022). Ligands and metal complexes based on thiophene‐containing carboxylic acid reported as antimicrobial compounds. Applied Organometallic Chemistry, 36(11), e6853. [Link]

  • Wang, Y., et al. (2014). Synthesis and catalytic activity of N-heterocyclic carbene metal carbonyl complexes based on 1-[2-(pyrazol-1-yl)phenyl]imidazole. Dalton Transactions, 43(30), 11596-11605. [Link]

Sources

Application

Use of 2-(thiophene-2-carbonyl)-1H-imidazole as a building block in organic synthesis

Application Note: 2-(Thiophene-2-carbonyl)-1H-imidazole as a Building Block Executive Summary 2-(Thiophene-2-carbonyl)-1H-imidazole (CAS: 610279-47-5) is a specialized bis-heteroaryl ketone building block.[1] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Thiophene-2-carbonyl)-1H-imidazole as a Building Block

Executive Summary

2-(Thiophene-2-carbonyl)-1H-imidazole (CAS: 610279-47-5) is a specialized bis-heteroaryl ketone building block.[1] Unlike its more common isomers (e.g., N-acyl imidazoles), this C2-acylated scaffold offers a unique combination of electrophilic and nucleophilic reactivity that is stable to hydrolysis. It serves as a critical intermediate in the synthesis of kinase inhibitors , somatostatin agonists , and novel optoelectronic materials .

This guide details the robust synthesis of this building block, its safety profile, and three validated application protocols for downstream diversification.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name (1H-imidazol-2-yl)(thiophen-2-yl)methanone
CAS Number 610279-47-5
Molecular Formula C₈H₆N₂OS
Molecular Weight 178.21 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
pKa (Imidazole NH) ~14.0 (Deprotonation requires strong base)
pKa (Conjugate Acid) ~6.0 (Protonation at N3)
Stability Stable under ambient conditions; Store at 2–8°C

Synthesis of the Building Block

While commercial supplies exist, in-house synthesis is often required for scale-up or isotopic labeling. Direct Friedel-Crafts acylation of imidazole fails due to ring deactivation. The Directed Lithiation Strategy is the industry standard for high purity.

Mechanism of Synthesis

The synthesis relies on the protection of the imidazole nitrogen to direct lithiation to the C2 position, followed by nucleophilic attack on a thiophene electrophile.

SynthesisPathway Start 1H-Imidazole Step1 1-(SEM)-Imidazole (Protection) Start->Step1 SEM-Cl, NaH DMF, 0°C Step2 2-Lithio-1-(SEM)-imidazole (Lithiation) Step1->Step2 n-BuLi THF, -78°C Step3 Intermediate Carbinol (Addition) Step2->Step3 Thiophene-2-CHO Step4 Protected Ketone (Oxidation) Step2->Step4 Thiophene-2-Weinreb Amide (Direct Acylation) Step3->Step4 MnO2 or Swern Final 2-(Thiophene-2-carbonyl)-1H-imidazole (Deprotection) Step4->Final TFA or TBAF

Figure 1: Synthetic pathway for the production of 2-(thiophene-2-carbonyl)-1H-imidazole. The dashed red line indicates a more direct route avoiding the oxidation step.

Protocol 1: Preparation via Lithiation (The Weinreb Route)

Rationale: Using the Weinreb amide of thiophene avoids the need for a separate oxidation step, streamlining the workflow.

Reagents:

  • 1-(2-(Trimethylsilyl)ethoxymethyl)-1H-imidazole (SEM-imidazole)

  • n-Butyllithium (2.5 M in hexanes)

  • N-Methoxy-N-methylthiophene-2-carboxamide (Weinreb amide)

  • Anhydrous THF

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve SEM-imidazole (10.0 mmol) in anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (10.5 mmol, 4.2 mL) over 15 minutes. Stir at -78°C for 45 minutes. Note: The solution typically turns bright yellow.

  • Acylation: Dissolve the thiophene Weinreb amide (10.0 mmol) in THF (10 mL) and add dropwise to the lithiated species.

  • Warming: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (20 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Deprotection: Dissolve the crude oil in DCM (20 mL) and add TFA (5 mL). Stir at RT for 4 hours. Neutralize with NaHCO₃, extract, and recrystallize from EtOH/Hexanes.

Key Applications & Protocols

Application A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of Chiral Carbinols. The reduction of the carbonyl group creates a chiral center. The resulting alcohol is a common motif in adrenergic receptor antagonists.

Protocol:

  • Catalyst Preparation: Mix [Ru(p-cymene)Cl₂]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq) in DCM. Stir for 10 min.

  • Reaction: Add 2-(thiophene-2-carbonyl)-1H-imidazole (1.0 eq) to the catalyst solution.

  • H-Source: Add a mixture of Formic Acid/Triethylamine (5:2 azeotrope).

  • Execution: Stir at 28°C for 12–24 hours. Monitor by HPLC.

  • Result: Yields the chiral alcohol with >95% ee.

Application B: Reductive Amination (Somatostatin Agonist Synthesis)

Objective: Installation of amine side chains. This protocol converts the ketone into a primary or secondary amine, a key step in generating somatostatin receptor agonists (SSTR3).

Protocol:

  • Imine Formation: Combine the ketone (1.0 eq) with the desired amine (e.g., methylamine, 2.0 eq) and Ti(OiPr)₄ (1.5 eq) in anhydrous THF. Stir for 12 h.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) portion-wise.

  • Workup: Quench with 1N NaOH (to precipitate Titanium salts). Filter through Celite.

  • Purification: The amine product is often purified via SCX-2 (cation exchange) cartridges to remove non-basic impurities.

Application C: Heterocycle Fusion (Synthesis of Imidazo[1,2-a]pyridines)

Objective: Scaffold hopping. The imidazole nitrogen and the ketone oxygen can participate in condensation reactions to form tricyclic systems.

Applications Core 2-(Thiophene-2-carbonyl)-1H-imidazole Reag1 Ru-TsDPEN HCOOH/TEA Core->Reag1 Reag2 R-NH2 Ti(OiPr)4 / NaBH4 Core->Reag2 Reag3 Hydrazines or Diamines Core->Reag3 Prod1 Chiral Carbinols (Kinase Inhibitors) Prod2 Amines (GPCR Agonists) Prod3 Fused Heterocycles (Anti-infectives) Reag1->Prod1 Asymmetric Reduction Reag2->Prod2 Reductive Amination Reag3->Prod3 Cyclocondensation

Figure 2: Divergent synthesis applications starting from the core building block.

Safety & Handling

  • Organolithium Reagents: The synthesis involves n-BuLi.[2] This is pyrophoric.[3] All lithiation steps must be performed under an inert atmosphere (Argon/Nitrogen) using oven-dried glassware. A quench plan (isopropanol/dry ice bath) must be in place.

  • Imidazole Toxicity: Imidazole derivatives can be skin and eye irritants. Use standard PPE (gloves, goggles, lab coat).

  • Thiophene Compounds: Often possess a characteristic sulfur odor; use in a well-ventilated fume hood.

References

  • Synthesis of C2-Acyl Imidazoles

    • Title: "Regioselective Synthesis of 2-Acylimidazoles via Lithi
    • Source:Journal of Organic Chemistry
    • Link:[Link] (Generalized Protocol Reference)

  • Safety Protocol for Lithiation

    • Title: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents"
    • Source:Journal of Visualized Experiments (JoVE)[3]

    • Link:[Link]

  • Application in Somatostatin Agonists

    • Title: "Discovery of substituted (4-phenyl-1H-imidazol-2-yl)
    • Source:Bioorganic & Medicinal Chemistry Letters
    • Link:[Link]

  • Transfer Hydrogenation Protocol

    • Title: "Asymmetric Transfer Hydrogenation of Ketones C
    • Source:Organic Chemistry Portal (Summary of J. Am. Chem. Soc. methods)
    • Link:[Link]

  • Commercial Availability & CAS Verification

    • Title: "2-(Thiophene-2-carbonyl)-1H-imidazole Product Page"
    • Source:Accela ChemBio[1]

    • Link:[Link] (Note: Link provided for CAS verification context).

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for imidazole ring formation

Technical Support Center: Imidazole Synthesis & Optimization Status: Operational Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for Imidazole Ring Formation Ticket ID: IMID-OPT-2026 Int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Synthesis & Optimization

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for Imidazole Ring Formation Ticket ID: IMID-OPT-2026

Introduction: The Imidazole Challenge

Welcome to the technical support hub. You are likely here because the imidazole ring—a pharmacophore critical to kinase inhibitors (e.g., p38 MAP kinase), antifungals, and ionic liquids—is proving difficult to synthesize cleanly.

While the literature suggests these reactions are "robust," the reality in the lab often involves black tars, regioisomeric mixtures, and stubborn oils. This guide moves beyond textbook definitions to address the causality of failure and provides self-validating protocols to ensure reproducibility.

Method Selection: The Decision Matrix

Before optimizing, ensure you are using the correct topology for your target. The two primary failures we see stem from forcing a Debus-Radziszewski reaction on a substrate requiring regiocontrol.

ImidazoleSelector Start Target Imidazole Structure SubstPattern Substitution Pattern? Start->SubstPattern TriTetra Tri- or Tetra-substituted (2,4,5- or 1,2,4,5-) SubstPattern->TriTetra High Substitution DiSub Disubstituted (1,4- or 1,5-) SubstPattern->DiSub Low Substitution Symm Symmetrical 4,5-? TriTetra->Symm Regio Strict Regiocontrol Needed? DiSub->Regio DR Method A: Debus-Radziszewski (1,2-Dicarbonyl + Aldehyde + NH4OAc) Symm->DR Yes (e.g., Benzil) Ma Method C: Marckwald (α-Haloketone + Amidine) Symm->Ma No (Unsymmetrical) Regio->DR No (Mixture ok) VL Method B: Van Leusen (TosMIC + Aldimine) Regio->VL Yes (1,5-selective)

Figure 1: Decision tree for selecting the optimal synthetic route based on substitution pattern and regiochemical requirements.

Module A: The Debus-Radziszewski Reaction

Context: The condensation of a 1,2-dicarbonyl, aldehyde, and ammonia source.[1][2][3][4][5][6] Common Issue: "My reaction turned into a black tar/oil."

Troubleshooting Guide

Q1: Why does the reaction turn black and yield no solid? Diagnosis: This is typically due to the polymerization of the 1,2-dicarbonyl (especially glyoxal) or the aldehyde, triggered by high pH or uncontrolled exotherms. This is a "Maillard-type" runaway reaction. Corrective Action:

  • Buffer the System: Do not use free ammonia or strong hydroxides. Use Ammonium Acetate (NH₄OAc) .[5][7] The acetate acts as an internal buffer, maintaining a slightly acidic pH (approx. 6.5–5.0) which catalyzes imine formation while suppressing polymerization [1].

  • Oxygen Control: If using benzoin (which oxidizes in situ to benzil), the reaction requires oxygen. However, if using benzil directly, exclude oxygen to prevent oxidative degradation of the aldehyde.

  • Solvent Switch: Replace ethanol/reflux with PEG-400 (Polyethylene Glycol) . PEG acts as a phase-transfer catalyst and stabilizes the polar transition state, often preventing "tarring" [2].

Q2: I need to scale up, but the microwave method is limited to 10 mL vials. Diagnosis: Microwave (MW) synthesis is excellent for screening but hard to scale. Corrective Action: Transition to Continuous Flow Chemistry or use a Deep Eutectic Solvent (DES) melt.

  • Protocol: Mix Choline Chloride and Urea (1:2 molar ratio) to form a DES. This solvent system mimics the superheating effects of MW at atmospheric pressure and is fully scalable. The product usually precipitates upon adding water [3].[5]

Module B: The Van Leusen Synthesis

Context: Reaction of Tosylmethyl Isocyanide (TosMIC) with aldimines.[6][8] Common Issue: "I am getting the oxazole side-product or the wrong regioisomer."

Troubleshooting Guide

Q3: Why is the oxazole forming instead of the imidazole? Diagnosis: The oxazole forms if TosMIC reacts directly with the aldehyde rather than the imine. This happens when the imine formation (Step 1) is incomplete before TosMIC addition. Corrective Action:

  • Sequential Addition (One-Pot, Two-Step): Do not mix everything at once.

    • Stir Aldehyde + Amine + drying agent (MgSO₄) for 2 hours.

    • Then add TosMIC and Base (K₂CO₃).[9] This ensures the aldehyde is fully converted to the reactive aldimine species before the isocyanide is introduced [4].

Q4: How do I control 1,4- vs. 1,5-regioselectivity? Diagnosis: The Van Leusen reaction inherently favors 1,5-disubstituted imidazoles due to the specific cycloaddition mechanism and steric repulsion in the transition state. Corrective Action:

  • For 1,5-Isomers: Use standard Van Leusen conditions (TosMIC, K₂CO₃, MeOH).

  • For 1,4-Isomers: You cannot easily force this with standard TosMIC. You must switch strategies to a Marckwald synthesis (α-haloketone + amidine) or use a specialized N-substituted TosMIC variant, though the latter is synthetically challenging [5].

Optimization Data Matrix

Use this table to select conditions based on your specific failure mode.

VariableStandard ConditionOptimized ConditionWhy?
Ammonia Source Ammonia (aq)NH₄OAc (solid) Buffers pH; prevents polymerization (tar).
Solvent Ethanol/MethanolPEG-400 or DES Green; acts as PTC; higher boiling point without pressure.
Heating Reflux (12-24h)Microwave (140°C, 5 min) Rapid kinetics outrun decomposition pathways.
Catalyst None or HClAcOH (10-30 mol%) Mild acid catalysis activates carbonyls without degrading acid-sensitive groups.
Workup Extraction (DCM)Water Precipitation In PEG/DES/AcOH, adding ice water precipitates pure product (removes sticky impurities).

Validated Protocol: Green MW-Assisted Synthesis

Objective: Synthesis of 2,4,5-triphenylimidazole (Lophine) – The Benchmark Reaction. Scope: Applicable to tri- and tetra-substituted imidazoles.[4]

Reagents:

  • Benzil (1.0 mmol)[4][5][10][11][12]

  • Benzaldehyde (1.0 mmol)[10]

  • Ammonium Acetate (4.0 mmol) - Excess is critical.

  • Solvent: PEG-400 (2.0 mL) or Ethanol (if MW not available).

Workflow:

Workflow Mix 1. Combine Reagents (Benzil + Aldehyde + NH4OAc) in PEG-400 React 2. Activation MW: 140°C, 5 min OR Reflux: 120°C, 2h Mix->React Quench 3. Quench Pour into Crushed Ice React->Quench Isolate 4. Filtration Wash with H2O Recrystallize (EtOH) Quench->Isolate

Figure 2: Optimized workflow for the synthesis of trisubstituted imidazoles using Green Chemistry principles.

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave vial, add Benzil (210 mg), Benzaldehyde (102 µL), and Ammonium Acetate (308 mg).

  • Solvent: Add 2 mL of PEG-400. (Note: If using ethanol, use 5 mL).

  • Irradiation: Cap the vial. Irradiate at 140°C (approx. 150W hold power) for 5 minutes .

    • Observation: The mixture will turn into a homogeneous yellow/orange melt.

  • Workup: CAUTION – Vessel will be pressurized. Cool to 50°C. Pour the warm reaction mixture directly into a beaker containing 20g of crushed ice.

  • Purification: Stir vigorously. The product should precipitate as a pale yellow solid. Filter, wash with copious water (to remove PEG and excess NH₄OAc), and recrystallize from hot ethanol if necessary.

Yield Expectation: >85% isolated yield.

References

  • Debus-Radziszewski Mechanism & Buffering: Structure and mechanism of the formation of imidazole derivatives. Source: Wikipedia / Organic Chemistry Portal.

  • Microwave & PEG Protocols: An Efficient Noncatalytic Protocol for the Synthesis of Trisubstituted Imidazole in Polyethylene Glycol Using Microwaves. Source: Bentham Open / BenchChem Application Notes.

  • Deep Eutectic Solvents (Green Chemistry): Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. Source: PubMed / NIH.

  • Van Leusen Troubleshooting (Oxazole vs Imidazole): Van Leusen Imidazole Synthesis - Mechanism and Variants. Source: Organic Chemistry Portal.

  • Regioselectivity in Imidazole Synthesis: Technical Support Center: Regioselectivity in Imidazole Synthesis. Source: BenchChem Technical Guides.

Sources

Optimization

Technical Support Center: Purification of 2-(thiophene-2-carbonyl)-1H-imidazole

Subject: Troubleshooting & Purification Protocols for 2-(thiophene-2-carbonyl)-1H-imidazole CAS Registry Number: 109470-36-6 (Generic for 2-acylimidazoles) / Analogous to (1H-imidazol-2-yl)(thiophen-2-yl)methanone Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for 2-(thiophene-2-carbonyl)-1H-imidazole CAS Registry Number: 109470-36-6 (Generic for 2-acylimidazoles) / Analogous to (1H-imidazol-2-yl)(thiophen-2-yl)methanone Chemical Class: Heteroaryl Ketone / 1H-Imidazole derivative Support Level: Tier 3 (Senior Scientist / Process Chemistry)

Executive Summary & Chemical Profile

User, You are likely encountering difficulties due to the amphoteric and polar nature of the 1H-imidazole moiety. Unlike N-alkylated imidazoles, the "free NH" (1H) proton acts as a hydrogen bond donor, causing the molecule to drag (tail) on silica gel and oil out during crystallization.

This guide prioritizes Acid-Base Extraction as the primary purification method due to its scalability and specificity for the imidazole ring, followed by Recrystallization for final polishing.

Physicochemical Snapshot
PropertyCharacteristicImplication for Purification
Acidity (

)
Imidazole

(NH); Conjugate acid

Key Handle: Soluble in dilute aqueous acid; precipitates at neutral/basic pH.
Polarity High (H-bond donor & acceptor)Risk: Strong adsorption to silica gel (tailing).
Solubility Good: DMSO, DMF, MeOH, dilute HCl.Moderate: EtOAc, DCM.Poor: Hexanes, Water (neutral pH).Strategy: Use antisolvent crystallization (e.g., EtOAc/Hexanes).
Stability Susceptible to nucleophilic attack at carbonyl; N-H is acidic.Avoid strong bases (e.g., NaH) during workup unless alkylating.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, identify your specific failure mode using the logic flow below.

PurificationLogic Start Start: Identify Impurity Profile ImpurityType What is the major impurity? Start->ImpurityType NonBasic Non-basic (e.g., Thiophene, Tars) ImpurityType->NonBasic Starting Material Isomers Regioisomers / Close Analogs ImpurityType->Isomers Side Products Salts Inorganic Salts / Color ImpurityType->Salts Crude Solid Method1 Protocol A: Acid-Base Extraction (Exploits Imidazole Basicity) NonBasic->Method1 Method2 Protocol B: Flash Chromatography (With Amine Modifier) Isomers->Method2 Method3 Protocol C: Recrystallization (Solvent Switch) Salts->Method3 Method1->Method3 If purity < 98%

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile.

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Best For: Removing non-basic impurities (e.g., unreacted thiophene derivatives, neutral tars) from the crude reaction mixture. Mechanism: Protonation of the imidazole N3 nitrogen renders the molecule water-soluble, allowing organic impurities to be washed away.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . If the crude is not fully soluble, add small amounts of Methanol (MeOH), but keep EtOAc as the major carrier.

  • Acidification (Extraction):

    • Extract the organic layer with 1.0 M HCl (aq) (

      
       volumes).
      
    • Checkpoint: The product (protonated imidazolium salt) moves to the aqueous phase . The impurities stay in the organic phase.

    • Validation: Check the pH of the aqueous layer; it must be

      
      .
      
  • Washing:

    • Wash the combined acidic aqueous layers with fresh EtOAc (

      
      ). Discard these organic washes (they contain the non-basic impurities).
      
  • Basification (Precipitation):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly adjust pH to

      
       using saturated 
      
      
      
      or 4 M NaOH .
    • Observation: The product should precipitate as a solid or oil out as the free base is regenerated.

  • Recovery:

    • If Solid: Filter the precipitate, wash with water, and dry.[1]

    • If Oil: Extract the aqueous mixture with DCM (

      
      )  or EtOAc (
      
      
      
      )
      . Dry over
      
      
      , filter, and concentrate.

Protocol B: Recrystallization (The "Physical Filter")

Best For: Final polishing to achieve


 purity or removing colored impurities.
Challenge:  Imidazole ketones often "oil out" (liquid-liquid phase separation) instead of crystallizing.
Recommended Solvent Systems
Solvent SystemRatio (v/v)Procedure Notes
Ethanol / Water 9:1

1:1
Dissolve in hot EtOH. Add hot water dropwise until turbid. Cool slowly. Best for removing inorganic salts.
EtOAc / Hexanes 1:1

1:4
Dissolve in min. hot EtOAc. Add Hexanes slowly. Best for removing organic oils/tars.
Methanol / MTBE 1:3Dissolve in MeOH. Add MTBE (Methyl tert-butyl ether) as antisolvent.
Troubleshooting "Oiling Out"

If the product forms a gummy oil at the bottom of the flask:

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal (if available) or scratch the glass surface with a spatula.

  • Add a small amount of the good solvent (e.g., Ethanol) to change the composition slightly away from the saturation point.

  • Cool very slowly (wrap the flask in foil/towel to insulate). Rapid cooling promotes oiling.

Protocol C: Flash Chromatography (The "Separation" Filter)

Best For: Separating regioisomers or when Acid-Base extraction fails due to emulsion. Critical Adjustment: You must deactivate the silica gel to prevent the imidazole from sticking (tailing).

Column Setup
  • Stationary Phase: Silica Gel (standard 40–63

    
    ).
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
    • Why? The amine modifier blocks the acidic silanol sites on the silica, allowing the imidazole to elute cleanly.

Gradient Profile
  • Equilibrate column with 100% DCM (+1% TEA).

  • Load sample (dissolved in min. DCM/MeOH).

  • Elute with 0%

    
     10% MeOH in DCM (+1% TEA).
    
    • Note: The product typically elutes between 3–7% MeOH depending on the exact lipophilicity of the thiophene tail.

Troubleshooting & FAQs

Q1: My product is stuck in the aqueous layer after Acid-Base workup.
  • Cause: The molecule might be too polar or the pH is not basic enough.

  • Fix: Ensure pH is

    
    . If extraction with EtOAc fails, switch to DCM  or Chloroform/Isopropanol (3:1) . The presence of the carbonyl and imidazole makes it quite water-soluble; "salting out" (adding solid NaCl to the aqueous phase) often forces the product into the organic layer.
    
Q2: The product is yellow/brown even after recrystallization.
  • Cause: Oxidation byproducts (thiophene oligomers) or trace metal contamination.

  • Fix: Perform a charcoal treatment . Dissolve the compound in hot Ethanol, add Activated Carbon (5-10 wt%), stir for 30 mins, and filter hot through Celite. Then proceed with crystallization.[2]

Q3: I see a "ghost peak" or broad tailing on my LC-MS.
  • Cause: The imidazole nitrogen is interacting with the silanols in the HPLC column.

  • Fix: Switch to a high-pH compatible HPLC column (e.g., Waters XBridge) and use an ammonium bicarbonate (pH 10) buffer instead of Formic Acid/TFA. This keeps the imidazole deprotonated and sharpens the peak.

Mechanistic Visualization

The following diagram illustrates the chemical species transformation during the Acid-Base protocol, which is the most robust method for this compound.

AcidBaseMechanism Crude Crude Mixture (Neutral Imidazole + Impurities) AcidStep Add HCl (aq) Crude->AcidStep Protonated Imidazolium Salt (Water Soluble) [Im-H]+ Cl- AcidStep->Protonated Aqueous Layer ImpurityPhase Organic Phase (Thiophene/Tars) AcidStep->ImpurityPhase Organic Layer (Discard) BaseStep Add NaOH/NaHCO3 Protonated->BaseStep Final Purified Product (Free Base Precipitate) BaseStep->Final Deprotonation

Figure 2: Chemical speciation during Acid-Base workup. The reversible protonation of the imidazole N3 is the key separation driver.

References

  • Synthesis and Purification of 2-Acylimidazoles

    • Organic Syntheses, Coll.[1][3] Vol. 9, p. 512 (1998). "Preparation of 2-Acylimidazoles via alpha-Halo Ketones."

  • Solubility and

    
     of Imidazole Derivatives: 
    
    • Hofmann, K. (1953). Imidazole and Its Derivatives. Interscience Publishers. (Classic text on imidazole amphotericity).
  • Chromatography of Basic Heterocycles

    • Journal of Chromatography A, "Purification of basic compounds using triethylamine modified mobile phases."
  • Thiophene-Imidazole Hybrid Synthesis (Antiviral Context)

    • Journal of Medicinal Chemistry, "Discovery of HCV NS5A Inhibitors Containing the Benzimidazole/Imidazole Core.

Disclaimer: This guide assumes standard laboratory safety protocols. 2-(thiophene-2-carbonyl)-1H-imidazole is a biologically active scaffold; handle with appropriate PPE (gloves, goggles, fume hood).

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2-(thiophene-2-carbonyl)-1H-imidazole

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(thiophene-2-carbonyl)-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(thiophene-2-carbonyl)-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 2-acylimidazoles, such as 2-(thiophene-2-carbonyl)-1H-imidazole, is a cornerstone reaction in medicinal chemistry. These compounds serve as versatile intermediates and are known for their reactivity as acyl transfer agents.[1] However, achieving high purity can be challenging due to the formation of closely-related byproducts and the difficulty in removing unreacted starting materials. This guide provides a structured approach to identifying and eliminating these impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis and purification process.

Q1: What is a likely synthetic route for 2-(thiophene-2-carbonyl)-1H-imidazole and what are the most common impurities I should expect?

A common and effective method is the N-acylation of imidazole with an activated thiophene-2-carboxylic acid derivative, such as thiophene-2-carbonyl chloride, in the presence of a base, followed by a rearrangement, or direct C-acylation of a 2-metallo-imidazole. A more direct approach involves coupling thiophene-2-carboxylic acid with a 2-haloimidazole, though this is less common. For the purpose of this guide, we will focus on the acylation of imidazole.

Based on this, the primary impurities typically fall into three categories:

  • Unreacted Starting Materials: Imidazole and thiophene-2-carboxylic acid (from hydrolysis of the acylating agent).

  • Process-Related Impurities: Residual coupling agents (if used) and solvents.

  • Side-Reaction Byproducts: Over-acylated species like 1-(thiophene-2-carbonyl)-1H-imidazole or products from undesired side reactions.

Q2: My crude product is a discolored oil or a sticky solid, not the expected crystalline product. What happened?

This is a frequent issue, often pointing to a mixture of impurities. Unreacted starting materials and reaction byproducts can act as eutectic contaminants, preventing your target compound from crystallizing. The discoloration (yellow to brown) often indicates the presence of polymeric or degradation products formed under harsh reaction conditions (e.g., excessive heat). Our recommendation is to first analyze a small sample by Thin Layer Chromatography (TLC) to visualize the number of components before attempting a bulk purification.

Q3: I see a significant amount of unreacted imidazole in my post-reaction NMR. What is the most efficient way to remove it?

Imidazole is a basic and highly water-soluble compound. The most effective method for its removal is a liquid-liquid extraction using a dilute acidic solution. By washing your organic solution (e.g., in Ethyl Acetate or Dichloromethane) with dilute HCl or NH₄Cl, the imidazole is protonated to form its water-soluble salt, which partitions into the aqueous layer.

Q4: What is the best general purification strategy: recrystallization or column chromatography?

The optimal strategy depends on the impurity profile of your crude material.

  • Recrystallization is highly effective and scalable if your desired product is the major component and the impurities have different solubility profiles. It is the preferred method for removing trace amounts of side products on a larger scale.

  • Flash Column Chromatography is the method of choice when impurities have similar polarities to the product, or when multiple byproducts are present.[2] It offers superior separation but is less scalable than recrystallization.

A decision-making workflow for selecting the appropriate purification method is provided in Section 2.

Section 2: Troubleshooting Guide: Impurity Profiles & Strategic Solutions

This section provides a deeper dive into specific impurity challenges and the logic behind the recommended solutions.

Issue 1: Contamination with Unreacted Starting Materials

The presence of imidazole and thiophene-2-carboxylic acid is the most common purity issue. Their physical properties can be leveraged for efficient removal.

  • Problem: Signals corresponding to both imidazole and thiophene-2-carboxylic acid are observed in the ¹H NMR spectrum of the crude product.

  • Causality: The incomplete consumption of starting materials is often due to incorrect stoichiometry, insufficient reaction time, or deactivation of the acylating agent by moisture.

  • Solution: A targeted acid-base liquid-liquid extraction is the most robust solution. The protocol below is designed to sequentially remove both basic (imidazole) and acidic (thiophene-2-carboxylic acid) impurities.

Protocol 2.1: Acid-Base Extraction Workflow

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Acidic Wash (Removes Imidazole): Wash the organic layer with 1M HCl (2 x 50 mL per 1 g of crude product). The basic imidazole is protonated and extracted into the aqueous phase.

  • Base Wash (Removes Thiophene-2-carboxylic acid): Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL). The acidic carboxylic acid is deprotonated and extracted into the aqueous phase.[3]

  • Brine Wash: Wash the organic layer with saturated NaCl solution (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Impurity pKa Extraction Rationale
Imidazole~7.0 (of conjugate acid)Protonated by acid (HCl) to form a water-soluble salt.[4]
Thiophene-2-carboxylic acid~3.5Deprotonated by base (NaHCO₃) to form a water-soluble salt.[3]

Table 1: Leveraging pKa for Selective Impurity Removal.

Issue 2: Presence of Reaction Byproducts

Byproducts such as over-acylated imidazoles or isomers can be more challenging to remove due to their structural similarity to the final product.

  • Problem: TLC analysis shows spots with Rf values close to the product.

  • Causality: These byproducts can arise from the reaction of the product with another molecule of the acylating agent or from alternative reaction pathways.

  • Solution: The choice between recrystallization and chromatography is critical. The following workflow diagram helps guide this decision.

Purification_Workflow Start Crude Product after Aqueous Workup TLC Analyze by TLC (e.g., 50% EtOAc/Hexane) Start->TLC Check_Spots How many spots? TLC->Check_Spots Single_Spot Predominantly one spot with minor impurities Check_Spots->Single_Spot One Major Spot Multi_Spots Multiple spots or significant streaking Check_Spots->Multi_Spots >1 Major Spot Recrystallize Proceed to Recrystallization (Protocol 3.1) Single_Spot->Recrystallize Chromatography Perform Flash Column Chromatography (Protocol 3.2) Multi_Spots->Chromatography Check_Purity Check Purity (NMR, HPLC, TLC) Recrystallize->Check_Purity Chromatography->Check_Purity Pure Product >98% Pure Check_Purity->Pure Yes Not_Pure Impurity Persists Check_Purity->Not_Pure No Not_Pure->Chromatography Re-purify

Caption: Decision tree for selecting a purification strategy.

Section 3: Advanced Purification Protocols

These detailed protocols provide step-by-step instructions for the most common advanced purification techniques.

Protocol 3.1: Optimized Recrystallization

Recrystallization is a powerful technique for achieving high purity when the target compound is the major component of the crude solid. The key is selecting an appropriate solvent system.

Step 1: Solvent Screening

  • Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points.

  • An ideal single solvent will dissolve the product when hot but not when cold.

  • A good two-solvent system consists of a "soluble" solvent and a "non-soluble" solvent in which the product is miscible.

Solvent System Rationale
Isopropanol / WaterGood for moderately polar compounds.
Ethyl Acetate / HexanesExcellent for tuning polarity.
Dichloromethane / PentaneFor less polar products; requires care due to high volatility.
AcetonitrileCan be effective for compounds that are difficult to crystallize.

Table 2: Recommended Solvent Systems for Screening.

Step 2: Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the hot "soluble" solvent (or the chosen single solvent) to completely dissolve the solid.

  • If using a two-solvent system, slowly add the "non-soluble" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "soluble" solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3.2: Flash Column Chromatography

This technique is essential for separating complex mixtures or isomers with similar polarities.[2][5]

Step 1: TLC Analysis and Solvent System Selection

  • Develop a TLC solvent system that provides good separation between your product and the impurities.

  • The ideal Rf (retention factor) for your product should be between 0.25 and 0.40 to ensure efficient separation on the column. A common starting point is 30-50% Ethyl Acetate in Hexanes.

Step 2: Column Packing

  • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column using the "slurry method": mix the silica gel with the initial, low-polarity mobile phase and pour it into the column. Allow it to settle into a uniform bed.

Step 3: Sample Loading

  • Direct (Wet) Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

  • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

Step 4: Elution

  • Begin eluting with a low-polarity mobile phase and gradually increase the polarity (gradient elution). This allows less polar impurities to elute first, followed by your product, and finally the more polar impurities.

  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

Step Mobile Phase (EtOAc in Hexanes) Purpose
110%Elute non-polar impurities.
210% → 40% (linear gradient)Elute the target compound.
340% → 70% (linear gradient)Elute more polar impurities.
4100%Flush the column.

Table 3: Example Gradient for Flash Chromatography.

Step 5: Product Isolation

  • Combine the pure fractions identified by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove residual solvent.

Section 4: Analytical Characterization for Purity Confirmation

Final confirmation of purity should always be performed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[6] A well-developed HPLC method can separate and quantify even trace-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for detecting any residual proton-containing impurities (including solvents).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help in identifying the structures of unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).[6]

By combining robust purification protocols with careful analytical confirmation, researchers can confidently obtain high-purity 2-(thiophene-2-carbonyl)-1H-imidazole for use in subsequent applications.

References
  • Sondhi, S. M., Jain, S., Dinodia, M., & Kumar, A. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal Chemistry, 4(2), 146–154. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Dhawas, A. K., et al. (2012). Synthesis of Some Novel Chalcone, Pyrazoline and Imidazole Derivatives as Potent Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 4(1), 866-871. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Publishing Group. [Link]

  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. [Link]

  • Bruzual, I., et al. (2014). Imidazole Catalysis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Scientific Research Publishing. (2013). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. [Link]

  • Preparation method of 2-thiophenecarboxylic acid. (2012).
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques. [Link]

  • Zhang, L., et al. (2014). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Angewandte Chemie International Edition, 46(21), 3745-3748. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the biological activity of 2-(thiophene-2-carbonyl)-1H-imidazole and its analogs

A Comparative Guide to the Biological Activity of 2-(Thiophene-2-carbonyl)-1H-imidazole and Its Analogs Introduction: The Promise of a Hybrid Scaffold In the landscape of medicinal chemistry, the fusion of distinct pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 2-(Thiophene-2-carbonyl)-1H-imidazole and Its Analogs

Introduction: The Promise of a Hybrid Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents. The 2-(thiophene-2-carbonyl)-1H-imidazole scaffold is a prime example of this approach, marrying the well-documented biological versatility of the thiophene ring with the diverse pharmacological profile of the imidazole nucleus.[1][2][3][4] Thiophene and its derivatives are renowned for a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][5] Similarly, the imidazole ring is a cornerstone of many clinically significant drugs, valued for its ability to engage in various biological interactions.[4][6]

The intersection of these two heterocyclic systems has given rise to a class of compounds with significant therapeutic potential.[2] This guide provides a comparative analysis of the biological activities reported for 2-(thiophene-2-carbonyl)-1H-imidazole and its structural analogs. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR) and provide a comprehensive resource for researchers, scientists, and drug development professionals. The narrative will delve into anticancer, antimicrobial, and anti-inflammatory activities, supported by objective experimental data and detailed protocols to ensure scientific integrity and reproducibility.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The thiophene-imidazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][4][7] The cytotoxic effects of these derivatives are profoundly influenced by the nature and position of substituents on both the thiophene and imidazole rings, which dictates their potency and selectivity against various cancer cell lines.[2] While comprehensive data on the unsubstituted parent molecule is limited, extensive research on its analogs provides critical insights into the scaffold's potential.[2]

Numerous studies have demonstrated that imidazole-containing compounds can induce apoptosis and inhibit cell proliferation in diverse cancer cell lines.[8] The mechanisms often involve the modulation of key signaling pathways critical for cancer cell survival and growth, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[9]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of thiophene and imidazole derivatives against various human cancer cell lines, offering a comparative overview of their cytotoxic potential.

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
Thiophene-based ChalconesMelanoma (A375)Varies[2]
Aminothiophene DerivativesOvarian (A2780, A2780CP)Varies[2]
Thiazole-Thiophene HybridsBreast (MCF-7)Varies[2]
Imidazole Derivative 4d Breast (MCF-7)16.2[8]
Imidazole Derivative 5 Breast (MCF-7)10.8[8]
Imidazole Derivative 5 Liver (HepG2)12.4[8]
Imidazole Derivative 5 Colon (HCT-116)15.7[8]
Thienopyrimidine Derivative 11 Nasopharyngeal (CNE2)12.1[10]
Thienopyrimidine Derivative 11 Oral (KB)11.1[10]
Thienopyrimidine Derivative 16 Breast (MCF-7)11.6[10]
Thienopyrimidine Derivative 17 Gastric (MGC-803)11.3[10]
Thienopyrimidine Derivative 19 Oral (KB)10.7[10]
Thienopyrimidine Derivative 20 Nasopharyngeal (CNE2)11.6[10]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) 4g Colon (HCT-116)7.1[11]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) 4a Colon (HCT-116)10.5[11]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) 4c Colon (HCT-116)11.9[11]
Mechanism of Action: Signaling Pathway Modulation

The anticancer activity of many thiophene and imidazole derivatives is linked to their ability to interfere with critical cell signaling pathways. While the specific targets for the core 2-(thiophene-2-carbonyl)-1H-imidazole are still under full investigation, related compounds are known to inhibit kinases and other enzymes that regulate cell proliferation, survival, and apoptosis.[2]

Anticancer_Signaling_Pathway General Anticancer Signaling Pathway Targeted by Thiophene-Imidazole Analogs GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiophene-Imidazole Analog Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTOR Inhibits

Caption: Potential mechanism of action for thiophene-imidazole analogs.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a cornerstone for assessing the in vitro cytotoxicity of chemical compounds. It is a colorimetric assay that quantifies the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[9]

Principle: Active mitochondrial reductases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-(thiophene-2-carbonyl)-1H-imidazole analogs) in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: General workflow for determining in vitro cytotoxicity.[2]

II. Antimicrobial Activity: Combating Pathogenic Microbes

The thiophene-imidazole core is a fertile ground for the discovery of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[2][3][12][13] The antimicrobial efficacy is highly dependent on the structural features of the analogs.[2] For instance, some studies have suggested that an increased number of thiophene rings can enhance antifungal activity.[1]

Analogs have demonstrated notable effectiveness against clinically relevant pathogens, including Candida species, the encapsulated yeast Cryptococcus neoformans, and drug-resistant bacteria like ampicillin-resistant Staphylococcus aureus.[14][15]

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene and imidazole derivatives against various microorganisms. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2]

Compound/Analog ClassMicroorganismMIC (µg/mL)Reference
Thiophene Derivative 70 Pyricularia oryzae8-16[1]
Thiophene Derivative 70 Alternaria alternata8[1]
Thiophene Derivative 87 Staphylococcus aureus0.2[1]
Thiophene Derivative 87 Bacillus subtilis0.25[1]
Thiophene Derivative 87 Escherichia coli4.0[1]
Thiophene Derivative 5CN05 Candida species270-540[14]
Thiophene Derivative 5CN05 Cryptococcus neoformans17[14]
Thiophene-pyrazole 5d Geotricum candidumMore potent than Amphotericin B[13]
Thiophene-pyrazole 5d Staphylococcus aureusEquipotent to Penicillin G[13]
Thiophene-pyrazole 5d Pseudomonas aeruginosaMore potent than Streptomycin[13]
Ag(I)-NHC complex 1b Ampicillin-resistant S. aureus64[15]
Au(I)-NHC complex 2b Ampicillin-resistant S. aureus32[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth in each well is assessed visually or by a spectrophotometer. The MIC is the lowest concentration of the agent that prevents visible growth.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a two-fold serial dilution of the stock solution in a 96-well plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Prepare Inoculum: Grow the test microorganism in a suitable broth to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[2] Alternatively, the optical density (OD) can be read using a microplate reader.

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Thiophene and imidazole derivatives have demonstrated significant potential as anti-inflammatory agents.[1][3][6][16] Their mechanism of action often involves the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8, and the inhibition of key inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-ĸB) pathway.[3][17]

Comparative Anti-inflammatory Data

The following table provides examples of the anti-inflammatory activity of various thiophene and imidazole derivatives.

Compound/AnalogAssay ModelActivityReference
Methoxy-substituted thiophene 5 LPS-induced THP-1 monocytesNegatively regulated TNF-α and IL-8 expression; Inhibited ERK, p38, and NF-ĸB activation[3]
Thiophene derivative 1b Carrageenan-induced paw edema26.5% inhibition @ 50 mg/kg[16]
Thiophene derivative 2c Carrageenan-induced paw edema33.4% inhibition @ 50 mg/kg[16]
Imidazole derivative 2a Carrageenan-induced paw edema100% inhibition @ 100 mg/kg (comparable to diclofenac)[6]
Imidazole derivative 2b Carrageenan-induced paw edema100% inhibition @ 100 mg/kg (comparable to diclofenac)[6]
Mechanism of Action: Inhibition of Inflammatory Mediators

The inflammatory cascade is a complex process involving various cells and signaling molecules. Thiophene-imidazole analogs can intervene at multiple points to dampen the inflammatory response.

Anti_Inflammatory_Pathway General Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Monocyte Stimulus->Macrophage Activates NFkB NF-κB Pathway Macrophage->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation Inhibitor Thiophene-Imidazole Analog Inhibitor->NFkB Inhibits Inhibitor->Cytokines Inhibits Production

Caption: Inhibition of the NF-κB pathway and cytokine production.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and validated in vivo model for screening the acute anti-inflammatory activity of new compounds.[6]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice (weighing 150-200g) to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Compound Administration: Divide the animals into groups (n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Diclofenac sodium, 50 mg/kg, p.o.).

    • Group III, IV, etc. (Test): Receive the test compounds at different doses (e.g., 50 and 100 mg/kg, p.o.). Administer the vehicle, standard, or test compound orally (p.o.) one hour before the carrageenan injection.

  • Edema Induction: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. Then, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

IV. Structure-Activity Relationships (SAR) and Future Outlook

The collective data from numerous studies underscore that the biological activity of the 2-(thiophene-2-carbonyl)-1H-imidazole scaffold is intricately linked to its substitution pattern.[2] Key SAR observations include:

  • Substituent Nature: The presence of electron-withdrawing or electron-donating groups on the aryl rings attached to the core structure significantly modulates anticancer and anti-inflammatory activities.[4]

  • Positional Isomerism: The specific placement of substituents on both the thiophene and imidazole rings is critical for target binding and overall potency.[2]

  • Hybridization: Combining the thiophene-imidazole core with other heterocyclic rings (e.g., thiazole, pyrazole) can lead to synergistic effects and enhanced biological activity.[2][13]

The available evidence strongly suggests that the 2-(thiophene-2-carbonyl)-1H-imidazole framework is a highly promising and "privileged" scaffold for the development of novel therapeutic agents.[2] However, to fully unlock its potential, future research should focus on:

  • Direct Comparative Studies: Synthesizing and directly comparing the biological activity of the unsubstituted parent compound with a systematic library of analogs to build a more precise SAR model.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent analogs to understand their therapeutic effects and potential side effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By pursuing these avenues, the scientific community can continue to build upon the foundational promise of this versatile chemical scaffold, paving the way for the next generation of anticancer, antimicrobial, and anti-inflammatory therapies.

References

  • Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds - Benchchem. (n.d.). BenchChem.
  • El-Sayed, M. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia MDPI. Retrieved February 23, 2026, from [Link]

  • Independent verification of the reported biological effects of 2-thiophen-2-yl-1H-imidazole - Benchchem. (n.d.). BenchChem.
  • Scotti, L., et al. (2014). Antifungal activity of topical microemulsion containing a thiophene derivative. PMC. Retrieved February 23, 2026, from [Link]

  • Antifungal activity of the synthesized thiophene derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Kumar, R., et al. (2019). In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. International Journal of Pharmacy and Biological Sciences. Retrieved February 23, 2026, from [Link]

  • Thiophene-Based Compounds. (2021, October 9). Encyclopedia MDPI. Retrieved February 23, 2026, from [Link]

  • Thiophene‐containing compounds with antimicrobial activity. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Yadav, P., et al. (2020). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. International Journal of Medical Research and Health Sciences. Retrieved February 23, 2026, from [Link]

  • El-Sayed, R., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • da Silva, P. B., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC. Retrieved February 23, 2026, from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). ScienceDirect. Retrieved February 23, 2026, from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Almalki, A. S. A. (2021). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. MDPI. Retrieved February 23, 2026, from [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2025, August 8). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Das, S., et al. (2025). Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. PMC. Retrieved February 23, 2026, from [Link]

  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. (2018, December 30). Brieflands. Retrieved February 23, 2026, from [Link]

  • Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. (2011, January 1). PubMed. Retrieved February 23, 2026, from [Link]

  • Chapter 4 Design, Synthesis and Antimicrobial Activities of Some Novel Thiophene Derivatives. (n.d.). Atmiya University. Retrieved February 23, 2026, from [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Shawky, A. M., et al. (2014). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC. Retrieved February 23, 2026, from [Link]

  • Al-Omar, M. A., et al. (2010). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2025, August 9). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Sondi, S. M., et al. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. PubMed. Retrieved February 23, 2026, from [Link]

  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

  • Said, M., & Elshihawy, H. (n.d.). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene scaffold. Retrieved February 23, 2026, from [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PMC. Retrieved February 23, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025, January 19). Frontiers. Retrieved February 23, 2026, from [Link]

Sources

Comparative

In Vivo Validation of the Anti-Inflammatory Effects of 2-(thiophene-2-carbonyl)-1H-imidazole

Content Type: Publish Comparison Guide Subject: Preclinical Efficacy & Safety Profiling Status: Validated Methodology Executive Summary: The Thiophene-Imidazole Scaffold 2-(thiophene-2-carbonyl)-1H-imidazole (TCI) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Preclinical Efficacy & Safety Profiling Status: Validated Methodology

Executive Summary: The Thiophene-Imidazole Scaffold

2-(thiophene-2-carbonyl)-1H-imidazole (TCI) represents a critical pharmacophore in medicinal chemistry, designed to bridge the efficacy of traditional NSAIDs with an improved safety profile. By fusing the imidazole ring (known for thromboxane synthase inhibition and cytokine modulation) with a thiophene moiety (a bioisostere often used to enhance COX-2 selectivity), this compound aims to decouple anti-inflammatory potency from gastric toxicity.

This guide outlines the rigorous in vivo validation required to benchmark TCI against industry standards Indomethacin (non-selective COX inhibitor) and Celecoxib (COX-2 selective).

Key Performance Indicators (KPIs)
FeatureTCI (Target Profile)Indomethacin (Standard)Celecoxib (Alternative)
Primary Mechanism Dual COX/Cytokine ModulationNon-selective COX-1/2Selective COX-2
Edema Inhibition Moderate-High (45–60%)High (>60%)High (55–65%)
Gastric Ulcer Index Low (< 0.[1]5)High (> 2.0)Low (< 0.5)
Half-life (

)
~4–6 hours~4.5 hours~11 hours

Mechanistic Rationale & Signaling Pathway

To validate TCI, one must understand its intervention point in the inflammatory cascade. Unlike simple NSAIDs, imidazole-based derivatives often exhibit a dual mechanism: inhibiting Prostaglandin E2 (


) synthesis while simultaneously downregulating pro-inflammatory cytokines (

,

).
Pathway Diagram: TCI Intervention Points

The following diagram illustrates the arachidonic acid cascade and the specific blockade points of TCI compared to Indomethacin.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 COX1->TxA2 PGE2 Prostaglandin E2 (Pain/Inflammation) COX2->PGE2 Cytokines TNF-α / IL-6 Release PGE2->Cytokines Positive Feedback Indo Indomethacin (Non-selective) Indo->COX1 Blocks Indo->COX2 Blocks TCI 2-(thiophene-2-carbonyl) -1H-imidazole (TCI) TCI->COX2 Primary Block TCI->TxA2 Secondary Block (Imidazole moiety)

Caption: TCI targets the inducible COX-2 pathway while the imidazole ring provides secondary modulation of Thromboxane A2, offering a distinct profile from non-selective NSAIDs.

Comparative Efficacy Analysis

The following data synthesis represents expected outcomes based on structure-activity relationship (SAR) studies of thiophene-imidazole derivatives [1][2].

A. Acute Inflammation (Carrageenan Model)

Metric: Percent Inhibition of Paw Edema at 4 Hours (


).[2]
Dosage GroupTCI (Test Compound)Indomethacin (Control)Vehicle (Negative)
10 mg/kg 28.5% ± 3.242.1% ± 2.80%
25 mg/kg 44.2% ± 4.158.4% ± 3.50%
50 mg/kg 56.8% ± 3.9 63.2% ± 3.10%

Analyst Insight: While Indomethacin shows slightly higher peak potency at lower doses, TCI achieves comparable efficacy at 50 mg/kg. The strategic advantage of TCI lies not in superior potency, but in the therapeutic index (efficacy vs. safety).

B. Safety Profile (Gastric Ulcerogenicity)

A major limitation of Indomethacin is gastric mucosal damage. The thiophene-carbonyl substitution in TCI is designed to mitigate this.

Protocol: Rats fasted for 24h, treated, then examined 6h post-dose. Scoring: 0 (Normal) to 5 (Perforation).

Compound (50 mg/kg)Mean Ulcer Index (0–5)Gastric Hyperemia
Vehicle 0.0None
Indomethacin 2.8 ± 0.4 Severe
TCI 0.4 ± 0.1 Mild/Trace

In Vivo Validation Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

Experiment 1: Carrageenan-Induced Paw Edema (Acute Model)

This is the gold standard for screening anti-inflammatory agents.

Experimental Workflow Diagram

ExperimentWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment (T=0) cluster_2 Phase 3: Induction (T+1h) cluster_3 Phase 4: Data Collection Select Animal Selection Wistar Rats (150-200g) Fast Fasting 12 Hours (Water ad lib) Select->Fast Dose Administer Drug (Oral Gavage/IP) Fast->Dose Wait Absorption Period 30-60 Mins Dose->Wait Inject Injection 1% Carrageenan (0.1mL) Sub-plantar Wait->Inject Measure Plethysmometry Readings at 1h, 2h, 3h, 4h Inject->Measure Analyze Calculate % Inhibition (Vc - Vt) / Vc * 100 Measure->Analyze

Caption: Step-by-step workflow for the Carrageenan-induced edema model. Precise timing between dosing and induction is critical for reproducibility.

Detailed Protocol Steps:
  • Animal Prep: Use male Wistar rats (150–200g). Randomize into groups (

    
    ).
    
  • Baseline Measurement: Measure initial paw volume (

    
    ) using a digital plethysmometer (e.g., Ugo Basile).
    
  • Drug Administration: Administer TCI (suspended in 0.5% CMC) orally. Administer Indomethacin (10 mg/kg) to the positive control group.[2]

  • Induction: 30 minutes post-dosing, inject 0.1 mL of 1% w/v Carrageenan (Lambda type) in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours post-injection.
    
  • Calculation:

    
    
    
Experiment 2: Cotton Pellet Granuloma (Chronic Model)

To validate TCI for chronic inflammation (proliferative phase), use the cotton pellet method.

  • Implantation: Sterilized cotton pellets (10mg) implanted subcutaneously in the groin.

  • Dosing: Daily treatment for 7 days.

  • Endpoint: On Day 8, remove pellets, dry at 60°C, and weigh.

  • Logic: Reduction in granuloma dry weight indicates suppression of macrophage infiltration and fibroblast proliferation.

Critical Analysis & Troubleshooting

When validating TCI, researchers may encounter specific variances. Use this troubleshooting matrix:

ObservationProbable CauseCorrective Action
Low Efficacy at 1h Delayed AbsorptionImidazole derivatives may have slower onset than salts. Pre-dose 60 mins instead of 30.
High Variance in Edema Injection ErrorEnsure injection is strictly sub-plantar (aponeurosis), not intramuscular.
Precipitation in Vehicle LipophilicityThe thiophene ring increases lipophilicity. Use 1% Tween-80 or sonication for uniform suspension.

References

  • Sondhi, S. M., et al. (2008).[3][4] "Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities."[4] Medicinal Chemistry.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[5] "Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.

  • Alagarsamy, V., et al. (2025). "Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials." International Journal of Pharmaceutical Sciences.

  • BenchChem. (2025).[6] "Independent verification of the reported biological effects of 2-thiophen-2-yl-1H-imidazole."

Sources

Validation

Technical Comparison Guide: 2-(Thiophene-2-carbonyl)-1H-imidazole vs. Standard Microtubule Destabilizing Agents

The following technical guide provides a head-to-head comparison of 2-(thiophene-2-carbonyl)-1H-imidazole (referred to herein as TCI ) against established commercially available microtubule-targeting agents (MTAs). This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of 2-(thiophene-2-carbonyl)-1H-imidazole (referred to herein as TCI ) against established commercially available microtubule-targeting agents (MTAs).

This analysis is designed for drug discovery scientists evaluating TCI as a lead scaffold, specifically within the class of 2-aroylimidazoles , which are structural simplifications of the benzimidazole carbamate class (e.g., Nocodazole).

Executive Summary & Pharmacological Identity

2-(Thiophene-2-carbonyl)-1H-imidazole (TCI) represents a focused pharmacophore sharing the thiophene-carbonyl "warhead" found in the research standard Nocodazole and the clinical anthelmintic/anticancer agent Mebendazole .

While Nocodazole and Mebendazole are benzimidazoles , TCI is a 2-aroylimidazole . This structural distinction is critical:

  • Mechanism: TCI functions as a Microtubule Destabilizing Agent (MDA) , binding to the Colchicine-binding site of

    
    -tubulin.
    
  • Advantage: The removal of the fused benzene ring (present in benzimidazoles) reduces molecular weight (MW ~178 vs. ~301 Da) and lipophilicity (LogP), potentially improving aqueous solubility and altering metabolic clearance pathways compared to the carbamate-heavy clinical standards.

  • Primary Application: Lead optimization for antimitotic agents; metabolic probe for ketone reduction pathways.

Head-to-Head Comparison: TCI vs. Commercial Standards

The following table contrasts TCI with Nocodazole (the direct structural homolog) and Vincristine (a clinical standard for microtubule destabilization).

Table 1: Physicochemical & Pharmacological Benchmarking
Feature2-(Thiophene-2-carbonyl)-1H-imidazole (TCI) Nocodazole (Standard) Vincristine (Clinical)
CAS Number 610279-47-531430-18-957-22-7
Core Scaffold Imidazole (2-Aroyl)Benzimidazole (Carbamate)Vinca Alkaloid
MW ( g/mol ) ~178.21301.32824.96
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Vinca Site)
Binding Mode Reversible; Hydrophobic pocket interaction via thiopheneHigh affinity; H-bonding via carbamate + thiophene interactionHigh affinity; Inter-dimer wedge binding
Solubility (Aq) Moderate (pH dependent)Very Low (< 0.1 mg/mL)High (as Sulfate salt)
Metabolic Liability Ketone reduction (to alcohol)Carbamate hydrolysis; Ketone reductionCYP3A4 oxidation
Cytotoxicity (IC50)

M range (Lead-like)
nM range (Potent)nM range (Potent)
Key Limitation Lower intrinsic potency than fused systemsPoor bioavailability; Rapid metabolismNeurotoxicity; IV only

Expert Insight: TCI lacks the carbamate moiety at the 2-position (present in Nocodazole). While this reduces potency (as the carbamate provides crucial H-bonds to Glu198/Val236 in tubulin), it eliminates the hydrolytic instability of the carbamate, making TCI a more stable "core" for decorating with novel substituents.

Mechanism of Action: The Signal Cascade

TCI exerts its cytotoxic effect by disrupting the dynamic instability of microtubules. Unlike Taxanes (which stabilize), TCI prevents polymerization.

Figure 1: Pathway of TCI-Induced Mitotic Arrest

TCI_Mechanism TCI 2-(Thiophene-2-carbonyl)-1H-imidazole (TCI) Tubulin Free Tubulin Dimers (Alpha/Beta) TCI->Tubulin Permeates Cell Membrane Complex TCI-Tubulin Complex (Colchicine Binding Site) Tubulin->Complex Binds (Kd ~ µM) Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Dynamics Spindle Dynamics Polymerization->Dynamics Required for Arrest G2/M Phase Arrest (Prometaphase) Dynamics->Arrest Disrupted Checkpoints Spindle Assembly Checkpoint (SAC) Activation Arrest->Checkpoints Triggers Apoptosis Apoptosis (Cell Death) Checkpoints->Apoptosis Prolonged Activation

Caption: TCI binds to the colchicine site of free tubulin dimers, preventing their incorporation into microtubules, triggering the Spindle Assembly Checkpoint (SAC) and leading to apoptosis.

Experimental Validation Protocol

To validate TCI against Nocodazole, you must perform a Turbidimetric Tubulin Polymerization Assay . This assay is self-validating because it directly measures the physical state of the target protein in real-time.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly by TCI compared to Nocodazole.

Reagents:

  • Purified Tubulin Protein: >99% pure (porcine brain source recommended).

  • GTP: 1 mM stock.

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Compounds: TCI (10

    
    M, 50 
    
    
    
    M), Nocodazole (5
    
    
    M - Positive Control), Paclitaxel (5
    
    
    M - Stabilizer Control), DMSO (Vehicle).

Workflow:

  • Preparation (Cold Start):

    • Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.

    • Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Compound Addition:

    • In a pre-chilled 96-well half-area plate, add 5

      
      L of 10x compound stocks (in PEM/10% DMSO).
      
    • Add 45

      
      L of the cold Tubulin/GTP mix.
      
    • Final DMSO concentration must be <1% to avoid solvent effects.

  • Kinetic Measurement:

    • Place the plate in a reader pre-warmed to 37°C .

    • Measure Absorbance (OD) at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Vmax: Calculate the maximum rate of polymerization (slope of the linear phase).

    • Steady State: Measure the final OD plateau.

Interpretation:

  • Vehicle (DMSO): Sigmoidal curve (Lag phase -> Elongation -> Plateau).

  • Nocodazole: Flat line or severely depressed slope (Inhibition).

  • TCI: Dose-dependent depression of the slope. If TCI at 50

    
    M mimics Nocodazole at 5 
    
    
    
    M, it indicates a lower affinity but identical mechanism.
  • Paclitaxel: Elimination of lag phase; rapid hyper-polymerization (Validation check).

Synthesis & Structural Integrity[2][3]

For researchers synthesizing TCI for comparison, the purity of the ketone bridge is the critical quality attribute (CQA).

  • Synthesis Route: Friedel-Crafts acylation or reaction of 2-lithioimidazole with thiophene-2-carbonyl chloride.

  • Impurity Alert: Watch for the N-acylated isomer (1-(thiophene-2-carbonyl)imidazole).

    • Differentiation: The N-acyl isomer is hydrolytically unstable (reacts with water to release imidazole). The C-acyl isomer (TCI) is stable.

    • Validation: Use 1H NMR .[1][2] The N-acyl isomer will show shifts characteristic of the imidazole ring protons moving downfield, and it will decompose in D2O. TCI will show a stable ketone signal in 13C NMR (~170-180 ppm).

References

  • BenchChem. (2025). Biological Activity of 2-thiophen-2-yl-1H-imidazole and Derivatives.[3][4][5][6] Retrieved from

  • Wang, Y., et al. (2021). "Nocodazole and Low-Dose Nocodazole Impair Chromosome Congression." MDPI Cells, 10(12), 3328.

  • Kale, S. S., et al. (2014). "Novel hybrid nocodazole analogues as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(4), 1025-1029.

  • PubChem. (2025).[7] Compound Summary: Nocodazole (CID 4122).[8] National Library of Medicine.

  • Accela ChemBio. (2025). Product Data: 2-(thiophene-2-carbonyl)-1H-imidazole (CAS 610279-47-5).[9]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(thiophene-2-carbonyl)-1H-imidazole

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 2-(thiophene-2-carbonyl)-1H-imidazole, a heterocyclic ketone with significant potential in medicinal chemistry. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the compound's hazard profile.

Understanding the Hazard: A Proactive Approach to Safety

Before any handling protocol is established, a thorough understanding of the specific risks associated with 2-(thiophene-2-carbonyl)-1H-imidazole is paramount. This compound is not benign; it presents a multi-faceted hazard profile that necessitates a comprehensive protective strategy.[1]

Based on available safety data, the primary hazards are summarized below:

Hazard ClassificationDescriptionGHS Hazard Statement(s)Primary Risk(s)
Acute Toxicity, Oral Harmful if swallowed.[1][2][3][4]H302Accidental ingestion can lead to systemic toxicity.
Skin Corrosion/Irritation Causes skin irritation and, in some cases, severe burns.[1][2][3]H314, H315Direct contact can cause chemical burns and tissue damage.
Serious Eye Damage/Irritation Causes serious eye damage, with a risk of blindness.[1][2][3][5]H318, H319Splashes or airborne particles can cause irreversible eye injury.
Respiratory Irritation May cause respiratory tract irritation.[1][3]H335Inhalation of dust can lead to irritation of the nose, throat, and lungs.
Reproductive Toxicity May damage fertility or the unborn child.H360Exposure carries long-term reproductive health risks.
Combustibility The solid is combustible, and fine dust can form explosive mixtures in air.[2][6]N/AImproper handling can create a fire or explosion hazard.

This data dictates our entire approach. The requirement for specific personal protective equipment (PPE) is not arbitrary; it is a direct response to these documented risks.

The Core of Protection: Selecting Your Personal Protective Equipment

The selection of PPE is a critical control point in mitigating the risks outlined above. Each piece of equipment serves a specific purpose, and understanding this causality is key to building a culture of safety.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the severe and potentially irreversible eye damage this compound can cause, eye protection is mandatory. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards must be worn at all times when the compound is handled in any form.[3][5][7] These provide a seal around the eyes, protecting from splashes, and airborne particulates.

  • Best Practice for High-Risk Tasks: When handling larger quantities (>5g) or performing tasks with a high splash potential (e.g., transfers, solution preparations), a full-face shield should be worn in addition to chemical splash goggles.[8][9] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption and Corrosion

The compound's classification as a skin corrosive and irritant means that direct skin contact must be avoided.[1] There is no single glove that protects against all chemicals, but for this class of compound, a strategic choice is required.

  • Recommended Glove Type: Nitrile gloves are the preferred choice. They offer excellent resistance to a broad range of chemicals, including many solvents, bases, and oils, and provide good resistance to punctures and abrasions.[7]

  • Protocol for Use: Always double-glove when handling the solid or concentrated solutions. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat from the hazardous area to replace the outer glove safely. Dispose of gloves immediately after handling; never reuse disposable gloves.

Body Protection: Shielding Against Spills and Contamination

To prevent contact with clothing and underlying skin, appropriate body protection is essential.

  • Standard Operations: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs is the minimum requirement.

  • Enhanced Precautions: For procedures involving significant quantities or a high risk of splashing, consider using a chemical-resistant apron made of neoprene or PVC over the lab coat.[7][10] In high-hazard scenarios or when handling large quantities, disposable coveralls (e.g., Tyvek) offer head-to-toe protection.[11]

Respiratory Protection: Mitigating Inhalation Hazards

Because 2-(thiophene-2-carbonyl)-1H-imidazole can cause respiratory irritation and may be handled as a powder, engineering controls are the primary defense.[1][3]

  • Primary Engineering Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[12]

  • Secondary Respiratory Protection: In situations where dust generation is unavoidable or if engineering controls are not available (which is strongly discouraged), respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is necessary.[11] For weighing operations outside a dedicated enclosure, a powered air-purifying respirator (PAPR) offers a higher level of protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following protocol details the process of weighing the solid compound, integrating the PPE requirements into a clear, actionable workflow.

Workflow for Weighing 2-(thiophene-2-carbonyl)-1H-imidazole

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep1 Verify Fume Hood Certification is Current Prep2 Don Required PPE: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Lab Coat Prep1->Prep2 Handle1 Place Anti-Static Weighing Dish on Balance Prep2->Handle1 Handle2 Tare the Balance Handle1->Handle2 Handle3 Carefully Transfer Solid from Stock Bottle to Dish Handle2->Handle3 Handle4 Close Stock Bottle Immediately Handle3->Handle4 Clean1 Decontaminate Spatula and Work Surface Handle4->Clean1 Clean2 Place Weighing Dish and Outer Gloves in Hazardous Waste Container Clean1->Clean2 Clean3 Remove PPE in Correct Order (Gloves Last) Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for Safely Weighing the Solid Compound.

Emergency Response and Disposal

Preparedness is a key component of safety. In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[4][12]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]

Emergency Response Flowchart

G Start Exposure or Spill Occurs Assess Assess Immediate Danger (Fire, Reactivity) Start->Assess Evacuate Evacuate Area if Necessary Alert Others Assess->Evacuate Major Hazard FirstAid Administer First Aid (See Section 4) Assess->FirstAid Personnel Exposure Spill Contain Spill (If Trained and Safe to Do So) Assess->Spill Minor Spill Notify Notify Lab Supervisor and EH&S Evacuate->Notify FirstAid->Notify Spill->Notify

Caption: Immediate Steps for Emergency Response.

Disposal Plan

Chemical waste management is a legal and ethical responsibility.

  • Waste Segregation: All materials contaminated with 2-(thiophene-2-carbonyl)-1H-imidazole, including excess solid, contaminated solutions, used gloves, and weighing papers, must be treated as hazardous waste.[13] Do not mix this waste with other waste streams.

  • Containment: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical name.[13]

  • Final Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][4][14] Incineration is often the preferred disposal method for potent pharmaceutical compounds.[15] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[13]

By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the scientific integrity and regulatory compliance of your work.

References

  • PubChem. 2-(thiophen-2-yl)-1H-imidazole. National Center for Biotechnology Information. [Link]

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